Convallatoxin
Description
Properties
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O10/c1-15-22(32)23(33)24(34)25(38-15)39-17-3-8-27(14-30)19-4-7-26(2)18(16-11-21(31)37-13-16)6-10-29(26,36)20(19)5-9-28(27,35)12-17/h11,14-15,17-20,22-25,32-36H,3-10,12-13H2,1-2H3/t15-,17-,18+,19-,20+,22-,23+,24+,25-,26+,27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULMNSIAKWANQO-JQKSAQOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862073 | |
| Record name | Convallatoxin | |
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Molecular Weight |
550.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Convallatoxin | |
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Solubility |
Slightly soluble in water, Soluble in alcohol, acetone; slightly soluble in chloroform, ethyl acetate; practically insoluble in ether, petroleum ether | |
| Record name | Convallatoxin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3475 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Convallatoxin batches made in Switzerland, West Germany, and Britain contained periguloside, convallatoxol, aglycons, and noncardenolides. The impurities were removed by column chromatography on neutral aluminum oxide-silica gel (1:1) by elution with CHCl3-ethanol (4:1). | |
| Record name | Convallatoxin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3475 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Prisms from methanol + ether, Crystals or prisms from methanol or ether | |
CAS No. |
508-75-8 | |
| Record name | Convallatoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=508-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Convallatoxin | |
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| Record name | Convallatoxin | |
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| Record name | Convallatoxin | |
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| Record name | CONVALLATOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | Convallatoxin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3475 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
235-242 °C | |
| Record name | Convallatoxin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3475 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Convallatoxin: A Technical Guide to Natural Sources and Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Convallatoxin is a potent cardenolide glycoside, a class of naturally occurring steroids known for their profound effects on cardiac muscle. It is the principal toxic cardiac glycoside found in several plant species and has been the subject of significant research due to its pharmacological activities, which include cardiotonic, anticancer, and antiviral properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its molecular mechanisms of action through various signaling pathways.
Natural Sources of this compound
This compound has been identified in a variety of plant species across different families. The primary and most well-documented source is Lily of the Valley (Convallaria majalis), but other plants also serve as natural reservoirs for this compound.
| Plant Species | Family | Common Name | Plant Part(s) Containing this compound |
| Convallaria majalis | Asparagaceae | Lily of the Valley | All parts (leaves, flowers, rhizomes, roots, berries)[1][2][3] |
| Antiaris toxicaria | Moraceae | Upas Tree | Latex, bark, seeds[4][5][6][7][8][9][10][11][12][13] |
| Ornithogalum umbellatum | Asparagaceae | Star of Bethlehem | Bulbs, flowers (all parts are poisonous) |
| Adonis vernalis | Ranunculaceae | Spring Pheasant's Eye | Aerial parts |
| Adonis amurensis | Ranunculaceae | Amur Adonis | Roots, herbage |
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and even the geographic location and time of harvest. The following table summarizes available quantitative data.
| Plant Species | Plant Part | Concentration of this compound | Method of Analysis |
| Convallaria majalis | Dried Aerial Parts | 4% to 40% of total cardiac glycosides | Not specified[2] |
| Convallaria majalis | Medicinal Tincture | 0.012 to 0.018 mg/mL | HPLC[10][14] |
| Antiaris toxicaria | Seeds | 0.325% w/w | RP-HPLC[10] |
Extraction and Isolation Protocols
The extraction of this compound from its natural sources requires multi-step processes to isolate the compound from a complex mixture of other phytochemicals.
Experimental Protocol 1: Isolation of this compound Acetonide from Convallaria majalis Flowers
This protocol is adapted from a patented method for the isolation of this compound.
1. Preparation of the Crude Glycoside Extract:
-
Macerate 500 g of powdered Convallaria majalis flowers with 5 liters of 50% aqueous methanol for 72 hours at room temperature with stirring.
-
Filter the mixture by suction and wash the residue with 1 liter of aqueous methanol.
-
Concentrate the dark-brown drug extract to 0.8 liters in a rotary evaporator under vacuum at a bath temperature of 35-40°C.
-
Continuously extract the concentrate with a chloroform/ethanol mixture (93:7 v/v) in an extractor at 35-40°C and 140 torr for 48 hours, exchanging the solvent every 8 hours.
-
Concentrate the combined organic phases to approximately 5 ml by evaporation in vacuo and add to 100 ml of petroleum ether.
-
After standing for 2 hours at 5°C, decant the supernatant. The remaining dark-brown slurry contains the crude glycoside extract.
2. Formation of this compound-Acetonide:
-
Evaporate the crude glycoside extract to dryness in vacuo.
-
Suspend the resulting dark-brown foam in 50 ml of anhydrous acetone.
-
Add 20 ml of 2,2-dimethoxypropane and 150 mg of p-toluenesulfonic acid-monohydrate.
-
Allow the solution to stand for 10 minutes at room temperature with occasional shaking.
-
Neutralize the solution with a 5% aqueous sodium bicarbonate solution.
3. Isolation and Purification:
-
Extract the neutralized solution three times with chloroform.
-
Combine and dry the chloroform extracts and evaporate to dryness in vacuo.
-
Separate the residue into an acetonide fraction, a less polar fraction, and a more polar fraction by chromatography on neutral aluminum oxide (activity grade II) using chloroform and chloroform/methanol (98:2) as eluents.
-
Crystallize the acetonide fraction from methanol/water at 0°C to obtain pure this compound-acetonide.
4. Hydrolysis to this compound:
-
Dissolve the this compound-acetonide in a water-miscible solvent such as ethanol, acetone, or dioxane.
-
Add aqueous mineral acid (preferably 0.1-1% sulfuric acid) and perform hydrolysis at room temperature or a slightly elevated temperature (50-55°C) to yield crystalline this compound.
Yield:
-
From 320 g of Convallaria majalis flowers, 365 mg of pure this compound-acetonide was obtained, corresponding to a minimum this compound content of 0.1% of the drug used.
Experimental Protocol 2: General Extraction and Fractionation of Cardiac Glycosides from Antiaris toxicaria Bark
This protocol describes a general method for the fractionation of cardiac glycosides from Antiaris toxicaria.
1. Initial Extraction:
-
Extract the fresh trunk bark of Antiaris toxicaria with ethanol.
-
Evaporate the ethanol to obtain a crude residue.
2. Solvent Partitioning:
-
Partition the residue between chloroform and water.
-
Separate the layers and then partition the aqueous layer with n-butanol.
-
Concentrate the chloroform, n-butanol, and water-soluble fractions.
3. Chromatographic Separation:
-
Subject the chloroform and n-butanol fractions individually to column chromatography over silica gel and Diaion HP-20.
-
Monitor the resulting subfractions for the presence of cardiac glycosides using a sulfuric acid spray reagent on a TLC plate (cardiac glycosides appear as green spots).
-
Further purify the positive fractions using techniques such as semi-preparative reversed-phase HPLC and Sephadex LH-20 column chromatography to isolate individual cardiac glycosides, including this compound.
Workflow for Extraction and Isolation of this compound
Molecular Mechanisms and Signaling Pathways
This compound exerts its biological effects through the modulation of several key signaling pathways. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of downstream effects.
Inhibition of Na+/K+-ATPase and Cardiotonic Effects
The most well-characterized mechanism of action for this compound is its inhibition of the Na+/K+-ATPase enzyme, which is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.
Induction of Apoptosis and Autophagy
Recent research has highlighted the potent anticancer properties of this compound, which are mediated through the induction of programmed cell death (apoptosis) and autophagy.
Apoptosis Induction: this compound has been shown to induce apoptosis through multiple pathways:
-
JAK/STAT3 Pathway: Inhibition of the JAK/STAT3 signaling cascade.
-
Akt-E2F1 Pathway: Attenuation of the Akt-E2F1 signaling pathway.
-
Wnt/β-catenin Pathway: Inactivation of the Wnt/β-catenin pathway.
Autophagy Induction: this compound induces autophagy primarily through the inhibition of the mTOR signaling pathway.
Conclusion
This compound remains a molecule of significant interest for its potent biological activities. While Convallaria majalis is its most renowned source, other plant species offer alternative natural reservoirs. The extraction and purification of this compound are complex but well-documented for Convallaria majalis, providing a solid foundation for further research and development. Understanding its multifaceted mechanisms of action, particularly its ability to induce apoptosis and autophagy in cancer cells, opens promising avenues for its therapeutic application beyond its traditional use as a cardiotonic agent. Further research is warranted to develop standardized and efficient extraction protocols for other plant sources and to fully elucidate the therapeutic potential of this remarkable natural compound.
References
- 1. thenaturopathicherbalist.com [thenaturopathicherbalist.com]
- 2. researchgate.net [researchgate.net]
- 3. botany-world.com [botany-world.com]
- 4. Cardiac Glycosides from Antiaris toxicaria with Potent Cardiotonic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative cardiac glycosides from the latex of Antiaris toxicaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytotoxic cardiac glycosides and coumarins from Antiaris toxicaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cardiac glycosides from the bark of Antiaris toxicaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic cardenolide glycosides from the seeds of Antiaris toxicaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiac glycosides from Antiaris toxicaria with potent cardiotonic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Synthesis of Convallatoxin
This technical guide provides a comprehensive overview of the chemical structure, synthesis pathways, and biological interactions of this compound, a cardiac glycoside with significant therapeutic potential. The information presented herein is intended to support research and development efforts in pharmacology and medicinal chemistry.
Chemical Structure of this compound
This compound is a cardenolide glycoside found in plants of the Convallaria majalis (lily of the valley) species.[1][2][3] Its structure consists of a steroidal aglycone, strophanthidin, linked to a 6-deoxy-α-L-mannopyranosyl (L-rhamnosyl) group.[4][5]
The systematic IUPAC name for this compound is (1R,3aS,3bR,5aS,7S,9aS,9bS,11aR)-3a,5a-dihydroxy-11a-methyl-1-(5-oxo-2,5-dihydrofuran-3-yl)-7-{[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}hexadecahydro-9aH-cyclopenta[a]phenanthrene-9a-carbaldehyde.[4] A shorter, semisystematic name is 5,14-dihydroxy-19-oxo-3β-(α-L-rhamnopyranosyloxy)-5β-card-20(22)-enolide.[4]
The chemical formula for this compound is C29H42O10, and it has a molar mass of 550.645 g·mol⁻¹.[4] The structure features five hydrogen bond donors and ten hydrogen bond acceptors.[4]
Physicochemical and Pharmacokinetic Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C29H42O10 | [4][6][7] |
| Molar Mass | 550.645 g·mol⁻¹ | [4] |
| Melting Point | 235-242 °C | [4][7] |
| Optical Rotation | [α]D22 -1.7 ± 3° (c = 0.65 in methanol) | [7] |
| [α]D25 -9.4 ± 3° (c = 0.72 in dioxane) | [7] | |
| Solubility | Soluble in alcohol, acetone; slightly soluble in chloroform, ethyl acetate, and water (1:2000); practically insoluble in ether, petr ether. | [4][7] |
| LD50 (mice, rats) | 10.0 mg/kg (i.p.), 16.0 mg/kg (i.v.) | [7] |
| Therapeutic Index | 40–50 nM | [4] |
| P-gp Substrate Km | 1.1 ± 0.2 mM | [5] |
Synthesis of this compound
While this compound can be extracted from natural sources, it is also chemically synthesized.[4] The primary method for its synthesis is the Koenigs-Knorr reaction.[4]
This protocol is based on the established Koenigs-Knorr method for glycosylation.[4]
-
Glycosylation: Strophanthidin is reacted with 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide in a suitable solvent system, typically in the presence of a silver salt promoter (e.g., silver carbonate or silver oxide) to facilitate the formation of the glycosidic bond.
-
Alkaline Hydrolysis: Following the glycosylation reaction, the resulting acetylated this compound intermediate is subjected to alkaline hydrolysis to remove the acetyl protecting groups from the rhamnose moiety. This is typically achieved using a mild base such as sodium methoxide in methanol.
-
Extraction: The reaction mixture is then neutralized, and the this compound is extracted from the aqueous phase using an organic solvent in which it is sparingly soluble, such as chloroform or ethyl acetate. This step also helps to remove strophanthidin residues.[4]
-
Crystallization: The crude this compound is purified by crystallization from isopropanol to yield the final product.[4]
A reported synthesis yielded 13.6 grams of this compound from 10 grams of strophanthidin.[4]
Biological Activity and Signaling Pathways
This compound exerts its biological effects through various signaling pathways, making it a molecule of interest for multiple therapeutic applications.
As a cardiac glycoside, the primary mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump in cardiac myocytes.[4] This leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger, resulting in increased intracellular calcium and enhanced cardiac contractility.[4]
This compound has demonstrated anticancer properties by inducing both autophagy and apoptosis in cancer cells.[4] It induces autophagy in human cervical carcinoma (HeLa) cells by blocking the mTOR signaling pathway, which is a known inhibitor of autophagy.[4] Furthermore, it promotes apoptosis by increasing the cleavage of caspase-3 and PARP.[4]
This compound has been shown to possess anti-inflammatory properties. It can promote the polarization of M2 macrophages, which are involved in tissue repair and inflammation resolution, through the PPARγ-Integrin αvβ5 signaling pathway.[8] It also suppresses the NF-κB pathway, a key regulator of inflammatory responses.
Metabolism
This compound is primarily metabolized in the liver. The main metabolic reaction is a phase I reduction of the aldehyde group at C-10 to an alcohol group, converting this compound to convallatoxol.[4] This reaction is catalyzed by cytochrome P450 reductase and increases the polarity of the compound, facilitating its excretion.[4] Phase II metabolism of this compound has not been extensively reported.[4]
Conclusion
This compound is a potent cardiac glycoside with a well-defined chemical structure and established synthesis routes. Its diverse biological activities, including cardiotonic, anticancer, and anti-inflammatory effects, stem from its interaction with multiple key signaling pathways. The detailed information provided in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic applications of this compelling natural product.
References
- 1. Glycosides from Lily of the Valley for Controlled Poisoning – Part of The Chemistry of Breaking Bad - ChemistryViews [chemistryviews.org]
- 2. This compound, the primary cardiac glycoside in lily of the valley (Convallaria majalis), induces tissue factor expression in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroidal Glycosides from Convallaria majalis Whole Plants and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C29H42O10 | CID 441852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. This compound [drugfuture.com]
- 8. researchgate.net [researchgate.net]
The Pharmacological Profile of Convallatoxin: A Technical Guide
Convallatoxin, a potent cardiac glycoside isolated from the lily of the valley (Convallaria majalis), has a long history in traditional medicine for treating cardiac ailments.[1][2][3] In recent years, its complex pharmacological properties have garnered significant interest within the scientific community, particularly for its potential applications in oncology and virology. This guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics, with a special emphasis on its cytotoxic and antiviral effects.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients.[1][4][5] This inhibition leads to a cascade of downstream effects that vary depending on the cell type and context.
Cardiac Effects
In cardiac myocytes, the inhibition of Na+/K+-ATPase by this compound leads to an increase in intracellular sodium concentration.[1] This, in turn, alters the function of the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium. The elevated calcium levels in the sarcoplasmic reticulum lead to a more forceful contraction of the cardiac muscle, producing a positive inotropic effect.[1] This action is the basis for its traditional use in treating congestive heart failure and arrhythmias.[1][3]
Anticancer Effects
This compound exhibits potent cytotoxic effects against a variety of cancer cell lines, including lung, colon, breast, and glioma cells.[1][6][7][8] Its anticancer activity is multifactorial, involving the induction of apoptosis and autophagy, as well as the inhibition of key signaling pathways that promote cancer cell survival and proliferation.
1.2.1. Induction of Apoptosis and Autophagy:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.[9][10][11] This is evidenced by the increased cleavage of caspase-3 and poly ADP-ribose polymerase (PARP), which are key executioners of the apoptotic cascade.[9][10][11] Furthermore, this compound can trigger autophagy, a cellular process of self-digestion, which can also contribute to cell death in a dose- and time-dependent manner.[1][9][10]
1.2.2. Inhibition of Pro-Survival Signaling Pathways:
This compound has been found to modulate several signaling pathways that are often dysregulated in cancer:
-
mTOR Signaling: In human cervical carcinoma cells, this compound induces autophagy by blocking the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1][9]
-
JAK/STAT3 Pathway: In glioma cells, this compound inhibits proliferation, migration, invasion, and angiogenesis by downregulating the phosphorylation of Janus kinase (JAK) and signal transducer and activator of transcription 3 (STAT3).[8]
-
Akt-E2F1 Pathway: In K562 leukemia cells, this compound inhibits cell proliferation and induces apoptosis by attenuating the Akt-E2F1 signaling pathway.[12]
Antiviral Effects
This compound has demonstrated significant antiviral activity, particularly against the Human Cytomegalovirus (CMV).[1][9] Its mechanism of viral inhibition is linked to its primary effect on the Na+/K+-ATPase. By inhibiting this pump, this compound reduces the sodium gradient across the cell membrane, which in turn limits the cotransport of methionine into the cell.[1][9] This depletion of intracellular methionine impairs viral protein synthesis, thereby inhibiting viral replication.[1][9] Notably, this compound is effective against ganciclovir-resistant strains of CMV.[9]
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of this compound are critical to understanding its therapeutic potential and toxicity.
-
Absorption: In rats, this compound is absorbed from the jejunum via an active transport mechanism.[9]
-
Distribution: this compound is a substrate for P-glycoprotein (P-gp), a transporter that can influence its distribution into tissues like the brain and kidneys.[9]
-
Metabolism: In rats, this compound undergoes Phase I metabolism through reduction to convallatoxol, which increases its polarity and facilitates excretion.[1] However, this metabolic pathway is not prominent in guinea pigs and is only found in trace amounts in cats.[1]
-
Toxicity: this compound has a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the toxic dose.[1][5] The LD50 (the dose lethal to 50% of a test population) in mice, when administered intravenously, is 6.3 mg/kg.[9] Symptoms of toxicity include dizziness, fatigue, nausea, vision disturbances, hypertension, and cardiac arrhythmias, which can lead to cardiac arrest and death.[1]
Quantitative Pharmacological Data
The following tables summarize the in vitro cytotoxicity and in vivo toxicity of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Parameter | Value | Exposure Time | Reference |
| MCF-7 | Breast Cancer (ER+) | IC50 | 27.65 ± 8.5 nM | 24 h | [1] |
| MCF-7 | Breast Cancer (ER+) | IC50 | 5.32 ± 0.15 nM | 72 h | [1] |
| HCT116 | Colorectal Cancer | LD50 | 50 nM | Not Specified | [1] |
| A549 | Non-small cell lung cancer | Effective Dose | 10 nM | Not Specified | [1] |
| U251MG | Glioma | Effective Dose | 12.5-50 nM | 24, 48, 72 h | [8] |
| A172 | Glioma | Effective Dose | 12.5-50 nM | 24, 48, 72 h | [8] |
Table 2: In Vivo Toxicity of this compound
| Species | Route of Administration | Parameter | Value | Reference |
| Mouse | Intravenous | LD50 | 6.3 mg/kg | [9] |
| Mouse | Intraperitoneal | LD50 | 10 mg/kg | [13] |
Experimental Protocols
A variety of experimental methods are employed to investigate the pharmacological properties of this compound.
Cell Viability Assays
-
Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Methodologies:
-
MTT Assay: Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
-
CCK-8 Assay: Utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to an orange formazan product.[8][14] The amount of formazan is directly proportional to the number of living cells.[8][14]
-
AlamarBlue Assay: Employs a resazurin-based indicator that fluoresces and changes color in response to cellular metabolic reduction.
-
Trypan Blue Assay: A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells are stained.
-
Apoptosis Assays
-
Principle: These assays detect the biochemical and morphological changes characteristic of apoptosis.
-
Methodologies:
-
Annexin V-Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.
-
Caspase and PARP Cleavage Analysis: Western blotting is used to detect the cleavage of pro-caspases into their active forms and the cleavage of PARP, both of which are hallmarks of apoptosis.[10][11]
-
Cell Cycle Analysis
-
Principle: This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Methodology: Cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide. The fluorescence intensity of individual cells is measured by flow cytometry, which is proportional to the DNA content. This allows for the quantification of cells in each phase of the cell cycle.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ffhdj.com [ffhdj.com]
- 3. ffhdj.com [ffhdj.com]
- 4. Cytotoxic effects of the cardenolide this compound and its Na,K-ATPase regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. The cardiac glycoside this compound inhibits the growth of colorectal cancer cells in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor effects of naturally occurring cardiac glycosides this compound and peruvoside on human ER+ and triple-negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits proliferation and angiogenesis of glioma cells via regulating JAK/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C29H42O10 | CID 441852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, a Dual Inducer of Autophagy and Apoptosis, Inhibits Angiogenesis In Vitro and In Vivo | PLOS One [journals.plos.org]
- 11. This compound, a Dual Inducer of Autophagy and Apoptosis, Inhibits Angiogenesis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapid Detection of this compound Using Five Digoxin Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Convallatoxin: A Technical Guide to its Discovery, Historical Medical Use, and Modern Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Convallatoxin, a potent cardiac glycoside isolated from the lily of the valley plant (Convallaria majalis), has a rich history in traditional medicine and is now a subject of intensive scientific research for its potential therapeutic applications beyond cardiology, particularly in oncology and virology. This technical guide provides an in-depth overview of the discovery of this compound, its historical use, and the contemporary understanding of its mechanism of action. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways and experimental workflows associated with its study.
Discovery and Historical Context
The medicinal properties of the lily of the valley plant have been recognized for centuries, with mentions of its use in folk medicine dating back to medieval times.[1] It was often employed as a heart tonic, much like the better-known digitalis from the foxglove plant.[1][2] The isolation of the active compound, this compound, a cardenolide glycoside, allowed for a more precise understanding of its pharmacological effects.[3] Historically, it was administered to strengthen and regulate the heartbeat in conditions such as congestive heart failure and arrhythmias.[1]
This compound is a glycoside composed of the aglycone strophanthidin and the sugar α-L-rhamnose.[3] Its structural similarity to other cardiac glycosides, such as digoxin, underpins its primary mechanism of action.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the biological activity and pharmacokinetics of this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Concentration | Exposure Time | Reference |
| HCT116 | Colorectal Cancer | LD50 | ~50 nM | 24 h | [5] |
| MCF-7 | Breast Cancer (ER+) | IC50 | 27.65 ± 8.5 nM | 24 h | [6] |
| MCF-7 | Breast Cancer (ER+) | IC50 | 5.32 ± 0.15 nM | 72 h | [1][6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | IC50 | 41.30 ± 6.33 nM | 24 h | [6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | IC50 | 22.90 ± 1.10 nM | 72 h | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | IC50 | 281.03 ± 36.01 nM | 24 h | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | IC50 | 155.55 ± 28.49 nM | 72 h | [6] |
| A549 | Non-small cell lung cancer | Effective Dose | 10 nM | Not Specified | [1] |
| U251MG | Glioma | Effective Dose | 12.5, 25, 50 nM | Not Specified | [7] |
| A172 | Glioma | Effective Dose | 12.5, 25, 50 nM | Not Specified | [7] |
| K562 | Chronic Myelogenous Leukemia | IC50 | ~10 µM | 24 h | [8] |
Table 2: Anti-Angiogenic and Anti-Viral Activity of this compound
| Activity | Model | Metric | Concentration | Reference |
| Anti-angiogenesis | In vitro/In vivo | Effective Dose | 2–4 nM | [1] |
| Anti-viral (Human Cytomegalovirus) | In vitro | Efficacy | 0.01 µM (10 nM) | [1] |
| Anti-viral (Human Cytomegalovirus) | In vitro | Potency | ≤50 nM | [1] |
Table 3: Pharmacokinetic and Physicochemical Properties of this compound
| Parameter | Value | System/Condition | Reference |
| Therapeutic Index | 40–50 nM | General | [1] |
| P-glycoprotein Affinity (Km) | 1.07 ± 0.24 mM | Vesicular assay | [1] |
| P-glycoprotein Transport (Vmax) | 5.2 ± 0.4 mmol/mg protein/min | Vesicular assay | [1] |
| Melting Point | 235-242 °C | Not Applicable | [1] |
| Solubility | Soluble in alcohol, acetone; slightly soluble in chloroform, ethyl acetate, water | Not Applicable | [1] |
Key Signaling Pathways
This compound exerts its biological effects through the modulation of several key signaling pathways. The primary mechanism involves the inhibition of the Na+/K+-ATPase pump, which has downstream consequences on intracellular ion concentrations and subsequently affects various cellular processes. In the context of cancer, this compound has been shown to interfere with critical pathways regulating cell survival, proliferation, and angiogenesis, such as the mTOR and JAK/STAT3 pathways.
Inhibition of Na+/K+-ATPase and Effects on Cardiac Myocytes
Caption: Inhibition of Na+/K+-ATPase by this compound leads to increased intracellular calcium and enhanced cardiac myocyte contraction.
mTOR Signaling Pathway in Cancer Cells
Caption: this compound induces autophagy and apoptosis in cancer cells by blocking the mTOR signaling pathway.[1]
JAK/STAT3 Signaling Pathway in Glioma Cells
Caption: this compound inhibits glioma cell proliferation and angiogenesis by downregulating the JAK/STAT3 signaling pathway.[7]
Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of this compound.
Synthesis of this compound via the Koenigs-Knorr Method
The chemical synthesis of this compound can be achieved through the Koenigs-Knorr reaction, a classic method for glycoside synthesis.[1]
Principle: This method involves the glycosylation of an aglycone (strophanthidin) with a glycosyl halide (2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide) in the presence of a promoter.
Outline of the Protocol:
-
Glycosylation: Strophanthidin is reacted with 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide.
-
Hydrolysis: The resulting product undergoes alkaline hydrolysis to remove the acetyl protecting groups.
-
Extraction: The reaction mixture is extracted to separate the this compound from strophanthidin residues.
-
Crystallization: The final product is purified by crystallization from isopropanol.[1]
Caption: Workflow for the synthesis of this compound using the Koenigs-Knorr method.
Cell Viability Assay (MTT/CCK-8)
Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Transwell Migration and Invasion Assay
Principle: This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion) towards a chemoattractant.
Detailed Methodology:
-
Chamber Preparation: For invasion assays, coat the upper chamber of a transwell insert with Matrigel. For migration assays, no coating is necessary.[7]
-
Cell Seeding: Seed this compound-treated and control cells in serum-free medium in the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[7]
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration/invasion (e.g., 48 hours).[7]
-
Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the cells that have migrated to the lower surface with crystal violet.[7]
-
Quantification: Count the number of migrated/invaded cells in several microscopic fields.
Tube Formation Assay for Angiogenesis
Principle: This in vitro assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract, a key step in angiogenesis.
Detailed Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.[7]
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.[7]
-
Treatment: Treat the HUVECs with conditioned medium from cancer cells previously treated with various concentrations of this compound.[7]
-
Incubation: Incubate the plate for a period that allows for tube formation (e.g., up to 36 hours).[7]
-
Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify angiogenesis by measuring parameters such as the number of branch points and total tube length.[7]
Caption: A general experimental workflow for investigating the anticancer effects of this compound.
Conclusion
This compound, a compound with a long history of medicinal use, is re-emerging as a molecule of significant interest in modern drug discovery. Its well-defined mechanism of action on the Na+/K+-ATPase pump, coupled with its ability to modulate key signaling pathways implicated in cancer and viral infections, makes it a compelling candidate for further investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of this fascinating natural product. However, its narrow therapeutic index necessitates careful dose-finding studies and highlights the importance of developing targeted delivery systems or novel analogs with improved safety profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ibidi.com [ibidi.com]
- 3. This compound, the primary cardiac glycoside in lily of the valley (Convallaria majalis), induces tissue factor expression in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C29H42O10 | CID 441852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The cardiac glycoside this compound inhibits the growth of colorectal cancer cells in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor effects of naturally occurring cardiac glycosides this compound and peruvoside on human ER+ and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits proliferation and angiogenesis of glioma cells via regulating JAK/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-depth review of Convallatoxin's biological activities
An In-depth Technical Guide to the Biological Activities of Convallatoxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a potent cardiac glycoside isolated from Convallaria majalis (Lily of the Valley), has long been recognized for its cardiotonic effects.[1][2] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular electrochemical gradients.[3][4][5] This inhibition leads to a cascade of intracellular events, ultimately increasing cardiac contractility. Beyond its traditional use in treating congestive heart failure and arrhythmias, recent research has unveiled a spectrum of other biological activities, positioning this compound as a molecule of significant interest in oncology and virology.[1][2][3][6][7][8] This technical guide provides an in-depth review of the multifaceted biological activities of this compound, with a focus on its anticancer properties. We present quantitative data on its cytotoxic and anti-angiogenic effects, detail the underlying molecular mechanisms and signaling pathways, and provide an overview of relevant experimental protocols.
Core Mechanism of Action: Na+/K+-ATPase Inhibition
The foundational biological activity of this compound is its potent inhibition of the Na+/K+-ATPase enzyme.[3][4][5] This transmembrane protein is responsible for actively transporting three sodium ions out of the cell and two potassium ions into the cell, a process essential for maintaining the ionic gradients necessary for various physiological functions, including nerve impulse transmission and muscle contraction.
By binding to the Na+/K+-ATPase, this compound disrupts this ion exchange. The resulting increase in intracellular sodium concentration alters the function of the sodium-calcium exchanger, leading to an accumulation of intracellular calcium. In cardiac myocytes, this elevated calcium level enhances the contractility of the heart muscle, which is the basis of its therapeutic effect in heart failure.[3]
Experimental Protocol: Na+/K+-ATPase Activity Assay
The inhibitory effect of this compound on Na+/K+-ATPase activity can be quantified using a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[9][10][11]
Principle: Na+/K+-ATPase hydrolyzes ATP to ADP and Pi. The amount of Pi produced is directly proportional to the enzyme's activity. The presence of an inhibitor like this compound will reduce the amount of Pi generated.
General Procedure:
-
Sample Preparation: Prepare tissue homogenates or cell lysates containing the Na+/K+-ATPase enzyme. Protein concentration should be determined to normalize enzyme activity.
-
Reaction Mixture: Set up reaction tubes containing a buffer solution, MgCl2, KCl, NaCl, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound to the experimental tubes. Include a control group with no inhibitor and a blank group with no enzyme. Ouabain, a well-known Na+/K+-ATPase inhibitor, can be used as a positive control.
-
Enzyme Reaction: Initiate the reaction by adding the enzyme preparation to the reaction mixtures and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a solution that denatures the enzyme, such as trichloroacetic acid (TCA).
-
Phosphate Detection: Add a colorimetric reagent (e.g., a solution containing ammonium molybdate and a reducing agent) that reacts with the liberated Pi to produce a colored complex.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 660 nm) using a spectrophotometer.
-
Calculation: The specific activity of Na+/K+-ATPase is calculated based on the difference in Pi production in the presence and absence of the inhibitor and normalized to the protein concentration.
Anticancer Activities
A growing body of evidence highlights the potent anticancer properties of this compound across various cancer cell lines. These activities are multifaceted, encompassing cytotoxicity, induction of apoptosis and autophagy, and inhibition of angiogenesis.[1][2][3][6][7][8]
Cytotoxicity and Antiproliferative Effects
This compound exhibits significant cytotoxic and antiproliferative effects on a range of cancer cells, often at nanomolar concentrations.[6] This activity has been demonstrated in lung, colon, breast, and colorectal cancer cell lines, as well as in glioma and osteosarcoma cells.[3][12][13]
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| A549 | Non-small cell lung cancer | Cytostatic and cytotoxic effects | 10 nM | [3][14] |
| HCT116 | Colorectal cancer | Antiproliferative | Not specified | [1][15] |
| MCF-7 | Breast cancer (ER+) | IC50 | 27.65 ± 8.5 nM (24h), 5.32 ± 0.15 nM (72h) | [3] |
| HeLa | Cervical cancer | Cytotoxic | 5 nM | [6] |
| U251MG, A172 | Glioma | Anti-proliferative | 12.5-50 nM | [12] |
| K562 | Leukemia | Inhibition of proliferation | Not specified | [1][16] |
| MG63, U2OS | Osteosarcoma | Suppression of proliferation | 12.5-50 nM | [13] |
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[6][7] This is a key mechanism underlying its anticancer efficacy. The apoptotic process is characterized by a series of morphological and biochemical changes, including cell shrinkage, membrane blebbing, and DNA fragmentation.
Key Molecular Events in this compound-Induced Apoptosis:
-
Caspase Activation: this compound treatment leads to the cleavage and activation of key executioner caspases, such as caspase-3.[3][6][7]
-
PARP Cleavage: Activated caspase-3 subsequently cleaves poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[3][6][7] PARP cleavage is a hallmark of apoptosis.
-
p53-Independent Apoptosis: Notably, this compound can induce apoptosis in colorectal cancer cells independently of the p53 tumor suppressor protein, suggesting its potential therapeutic utility in cancers with p53 mutations.[15][17]
Experimental Protocol: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][18]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can enter late apoptotic and necrotic cells where membrane integrity is compromised.
General Procedure:
-
Cell Treatment: Culture cancer cells and treat with this compound at various concentrations and for different durations. Include an untreated control.
-
Cell Harvesting: Gently harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in a binding buffer containing fluorescently labeled Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Induction of Autophagy
In addition to apoptosis, this compound can also induce autophagy, a cellular process of self-digestion of damaged organelles and proteins.[3][6][7] While autophagy is typically a survival mechanism, extensive autophagy can lead to cell death. This compound has been identified as a dual inducer of both autophagy and apoptosis.[6][7]
Signaling Pathway: this compound-induced autophagy is mediated through the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway.[3][6] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a known trigger for autophagy.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has been shown to possess anti-angiogenic properties, inhibiting the proliferation and tube formation of human umbilical vein endothelial cells (HUVECs).[6][7] This anti-angiogenic activity is linked to its ability to induce both apoptosis and autophagy in endothelial cells.[6][7]
| Effect | Cell Type | Concentration | Reference |
| Inhibition of angiogenesis | HUVECs | 2-4 nM | [3] |
| Stronger growth inhibitory activity than on cancer cells | HUVECs | Not specified | [7] |
Signaling Pathways Modulated by this compound
This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways.
mTOR Signaling Pathway
As mentioned, this compound inhibits the mTOR signaling pathway, a crucial regulator of cell metabolism, growth, and survival.[3][6] This inhibition is a key mechanism for its induction of autophagy.
References
- 1. ffhdj.com [ffhdj.com]
- 2. ffhdj.com [ffhdj.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cymitquimica.com [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Dual Inducer of Autophagy and Apoptosis, Inhibits Angiogenesis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Dual Inducer of Autophagy and Apoptosis, Inhibits Angiogenesis In Vitro and In Vivo | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Na+k+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]
- 11. mybiosource.com [mybiosource.com]
- 12. This compound inhibits proliferation and angiogenesis of glioma cells via regulating JAK/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound suppresses osteosarcoma cell proliferation, migration, invasion, and enhances osteogenic differentiation by downregulating parathyroid hormone receptor 1 (PTHR1) expression and inactivating Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic effects of the cardenolide this compound and its Na,K-ATPase regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The cardiac glycoside this compound inhibits the growth of colorectal cancer cells in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The cardiac glycoside this compound inhibits the growth of colorectal cancer cells in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Dance of Structure and Activity: An In-depth Technical Guide to Convallatoxin's Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Convallatoxin, a potent cardiac glycoside found in the lily of the valley (Convallaria majalis), has long been recognized for its profound effects on cardiac muscle.[1] Beyond its traditional use in treating heart conditions, emerging research has highlighted its potential as an anti-cancer agent, demonstrating cytotoxic effects against various cancer cell lines.[2][3] This guide delves into the critical relationship between the molecular structure of this compound and its biological activity, providing a comprehensive resource for researchers and drug development professionals. We will explore its mechanism of action, present quantitative structure-activity relationship (SAR) data, detail key experimental protocols, and visualize the intricate signaling pathways it modulates.
The Core Mechanism: A Tale of a Pump and an Ion Gradient
The primary molecular target of this compound is the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[4][5] Like other cardiac glycosides, this compound binds to a specific site on the α-subunit of this pump, stabilizing it in a phosphorylated conformation.[4] This action inhibits the pump's ability to dephosphorylate and transport ions, leading to a cascade of downstream effects.
The inhibition of the Na+/K+-ATPase results in an increase in the intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium. In cardiac myocytes, this elevated calcium concentration enhances the force of contraction, which is the basis for its cardiotonic effects.[6] In the context of cancer, this disruption of ion homeostasis and the subsequent activation of various signaling pathways are thought to contribute to its cytotoxic and anti-proliferative properties.[3]
Structure-Activity Relationship: A Symphony of Moieties
The biological activity of this compound is intricately linked to its tripartite structure: a steroid nucleus, an unsaturated lactone ring at the C-17 position, and a sugar moiety at the C-3 position.[7] Subtle modifications to any of these components can significantly impact its potency and efficacy.
The Aglycone: Strophanthidin
The aglycone of this compound is strophanthidin. The steroid core and the unsaturated lactone ring are crucial for its binding to the Na+/K+-ATPase and subsequent inhibition. The cis-fusion of the A/B and C/D rings and the trans-fusion of the B/C rings in the steroid nucleus are important for optimal activity. The presence of hydroxyl groups at specific positions on the steroid core also influences binding affinity.
The Glycosidic Linkage: The Rhamnose Moiety
This compound possesses a rhamnose sugar attached at the C-3 position of the strophanthidin core. The sugar moiety is not directly involved in binding to the primary recognition site on the Na+/K+-ATPase but plays a critical role in modulating the compound's pharmacokinetic and pharmacodynamic properties. It can influence the molecule's solubility, cell permeability, and the overall affinity and duration of binding to the enzyme. Generally, glycosides are more active than their corresponding aglycones.[7]
Quantitative Data on Structure-Activity Relationships
The following tables summarize the available quantitative data on the cytotoxic and Na+/K+-ATPase inhibitory activities of this compound and related cardiac glycosides. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, such as cell lines and assay methodologies.
Table 1: Cytotoxicity of this compound and Related Cardiac Glycosides in Human Cancer Cell Lines
| Compound | Cell Line | Assay Duration | IC50 (nM) | Reference |
| This compound | MCF-7 (Breast) | 24h | 27.65 ± 8.5 | [8] |
| MCF-7 (Breast) | 72h | 5.32 ± 0.15 | [8] | |
| MDA-MB-468 (Breast) | 72h | Lower than MDA-MB-231 | [8] | |
| MDA-MB-231 (Breast) | 72h | Higher than MDA-MB-468 | [8] | |
| HUVEC (Endothelial) | 4h | Cytotoxic at 50-100 nM | [9] | |
| Peruvoside | MCF-7 (Breast) | 24h | 47.5 ± 13.1 | [8] |
| MCF-7 (Breast) | 72h | 9.4 ± 0.57 | [8] | |
| Strophanthidin | MCF-7 (Breast) | 24h | Little effect | [8] |
| MDA-MB-468 (Breast) | 24h | Little effect | [3] | |
| MDA-MB-231 (Breast) | 24h | Little effect | [3] |
Table 2: Na+/K+-ATPase Inhibitory Activity of Strophanthidin and Related Compounds
| Compound | Enzyme Source | IC50 / Ki / Kd | Reference |
| Strophanthidin | Human α4 isoform | 4.8 nM (IC50) | [5] |
| Ouabain | Not specified | Generally more potent than strophanthidin | [5] |
Experimental Protocols
1. Na+/K+-ATPase Inhibition Assay
This assay determines the inhibitory activity of a compound on the Na+/K+-ATPase enzyme by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
-
Principle: The total ATPase activity is measured in the presence of Na+, K+, Mg2+, and ATP. The activity of other ATPases is measured in the absence of K+ and in the presence of a specific Na+/K+-ATPase inhibitor (like ouabain or the test compound). The difference between these two measurements represents the specific Na+/K+-ATPase activity.[4]
-
Materials:
-
Na+/K+-ATPase enzyme preparation
-
Assay Buffer (e.g., Tris-HCl)
-
ATP solution
-
Test compound (this compound or its analogs)
-
Positive control (e.g., Ouabain)
-
Reagent for phosphate detection (e.g., malachite green-based reagent)
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
-
-
Procedure:
-
Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme to a predetermined optimal concentration in cold buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, various concentrations of the test compound (or vehicle control), and the diluted enzyme solution. Include a positive control with a known inhibitor.
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Phosphate Detection: Stop the reaction and add the phosphate detection reagent according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
2. MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cells to be tested
-
Cell culture medium
-
Test compound (this compound or its analogs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Shake the plate to ensure complete solubilization and read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration of the test compound and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for SAR studies.
Caption: Downstream signaling pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ffhdj.com [ffhdj.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Strophanthin K? [synapse.patsnap.com]
- 7. This compound | C29H42O10 | CID 441852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Antitumor effects of naturally occurring cardiac glycosides this compound and peruvoside on human ER+ and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, the primary cardiac glycoside in lily of the valley (Convallaria majalis), induces tissue factor expression in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Convallatoxin: A Comprehensive Technical Review of its Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Convallatoxin, a potent cardiac glycoside isolated from the lily of the valley plant (Convallaria majalis), has emerged as a compound of significant interest in oncology research.[1][2] Traditionally used in the treatment of cardiac conditions, recent investigations have unveiled its promising anticancer activities across a spectrum of malignancies. This technical guide synthesizes the foundational research into this compound's anticancer properties, providing a detailed overview of its mechanisms of action, effects on various cancer cell lines, and the signaling pathways it modulates. The information is presented to support further research and development of this compound as a potential therapeutic agent.
In Vitro Anticancer Activity of this compound
This compound has demonstrated significant cytotoxic and antiproliferative effects against a diverse range of cancer cell lines in a dose- and time-dependent manner.[3] The following tables summarize the quantitative data from initial key studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Reference |
| HCT116 | Colorectal Cancer | ~50 | 24 | [4] |
| MCF-7 | Breast Cancer (ER+) | 10 | 24 | [5] |
| MCF-7 | Breast Cancer (ER+) | 5.32 ± 0.15 | 72 | [5] |
| MDA-MB-468 | Breast Cancer (TNBC) | Not specified, but more potent than in MDA-MB-231 | 24, 72 | [3] |
| MDA-MB-231 | Breast Cancer (TNBC) | Not specified | 24, 72 | [3] |
| U251MG | Glioma | Dose-dependent reduction in viability at 12.5, 25, and 50 nM | Not specified | [1] |
| A172 | Glioma | Dose-dependent reduction in viability at 12.5, 25, and 50 nM | Not specified | [1] |
| K562 | Leukemia | Not specified, but significant apoptosis at 10 and 30 µM | 24 | [6] |
| MG63 | Osteosarcoma | Dose-dependent inhibition of viability at 12.5, 25, 50, and 100 nM | 24 | [7] |
| U2OS | Osteosarcoma | Dose-dependent inhibition of viability at 12.5, 25, 50, and 100 nM | 24 | [7] |
Table 2: Summary of this compound's Effects on Cancer Cell Processes
| Cancer Type | Cellular Process Affected | Key Findings | Concentration (nM) | Reference |
| Colorectal Cancer | Proliferation, Apoptosis, Angiogenesis | Inhibited proliferation, promoted apoptosis, and inhibited angiogenesis. | Not specified | [8] |
| Colorectal Cancer | Cell Growth | Nearly completely blocked cell growth. | 500 | [4] |
| Breast Cancer | Proliferation, Migration, Invasion | Inhibited viability, migration, and invasion. | Not specified | [3] |
| Glioma | Proliferation, Migration, Invasion, Angiogenesis | Reduced cell viability, colony formation, migration, invasion, and angiogenesis. | 12.5, 25, 50 | [1][9] |
| Lung, Colon, Breast Cancer | Proliferation, Invasion, Migration | Inhibited cell proliferation, invasion, and migration. | Not specified | [5] |
| Osteosarcoma | Proliferation, Migration, Invasion, Osteogenic Differentiation | Suppressed proliferation, migration, and invasion; enhanced osteogenic differentiation. | 12.5, 25, 50, 100 | [7][10] |
| Leukemia | Proliferation, Apoptosis | Inhibited proliferation and induced apoptosis. | 10,000, 30,000 | [6] |
| General | Angiogenesis | Inhibited HUVEC growth and demonstrated anti-angiogenic activity in vitro and in vivo. | 2-4 | [5][11] |
| General | Autophagy, Apoptosis | Induced both autophagy and apoptosis. | 5-10 | [11][12] |
Mechanisms of Action
Initial studies have elucidated several key mechanisms through which this compound exerts its anticancer effects. These include the induction of apoptosis and autophagy, inhibition of angiogenesis, and modulation of critical signaling pathways.
Induction of Apoptosis and Autophagy
This compound is a dual inducer of apoptosis and autophagy.[11][12][13] It has been shown to induce apoptosis by increasing the cleavage of caspase-3 and PARP, key executioners of programmed cell death.[5][11][12] In HeLa cells, this compound induced autophagy at concentrations as low as 5 nM, and at 10 nM, it induced both autophagy and apoptosis.[11][12]
Anti-Angiogenesis
This compound exhibits potent anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of endothelial cells.[8] It has been shown to inhibit the growth of human umbilical vein endothelial cells (HUVECs) and demonstrates anti-angiogenic activity both in vitro and in vivo.[1][11] The anti-angiogenic effects are linked to the downregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[14]
Inhibition of Na+/K+-ATPase
As a cardiac glycoside, a primary mechanism of action for this compound is the inhibition of the Na+/K+-ATPase pump.[1][5] This inhibition disrupts the cellular ion homeostasis, which can trigger downstream signaling events leading to cell death. A dose of 10 nM this compound was shown to reduce A549 non-small cell lung cancer cells by inhibiting this pump.[5]
Modulation of Signaling Pathways
This compound's anticancer effects are mediated through its interaction with multiple intracellular signaling pathways that are often dysregulated in cancer.
JAK/STAT3 Pathway
A significant body of research points to the JAK/STAT3 pathway as a key target of this compound.[1][8] It has been shown to inhibit the phosphorylation of STAT3 at both Tyrosine 705 (via JAK1, JAK2, and Src) and Serine 727 (via the PI3K-AKT-mTOR pathway) in colorectal cancer cells.[8] In glioma cells, this compound downregulated the phosphorylation levels of JAK and STAT3.[1][9]
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.
mTOR Signaling Pathway
This compound has been identified as an inhibitor of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[5] In colorectal cancer, it inhibits the serine-727 phosphorylation of STAT3 via the PI3K-AKT-mTOR pathway.[8] Furthermore, in human cervical carcinoma cells, this compound induces autophagy by blocking the mTOR signaling pathway.[5]
Caption: this compound-mediated inhibition of the mTOR signaling pathway.
Wnt/β-catenin Pathway
In osteosarcoma cells, this compound has been shown to inactivate the Wnt/β-catenin pathway by downregulating the expression of parathyroid hormone receptor 1 (PTHR1).[7] This inactivation contributes to the suppression of malignant progression in osteosarcoma.[7]
Caption: Downregulation of the Wnt/β-catenin pathway by this compound.
Akt-E2F1 Signaling Pathway
In K562 leukemia cells, this compound was found to inhibit cell proliferation and induce apoptosis by attenuating the Akt-E2F1 signaling pathway.[6] It significantly decreased Akt phosphorylation and E2F1 expression.[6]
References
- 1. This compound inhibits proliferation and angiogenesis of glioma cells via regulating JAK/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The cardiac glycoside this compound inhibits the growth of colorectal cancer cells in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound suppresses osteosarcoma cell proliferation, migration, invasion, and enhances osteogenic differentiation by downregulating parathyroid hormone receptor 1 (PTHR1) expression and inactivating Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound promotes apoptosis and inhibits proliferation and angiogenesis through crosstalk between JAK2/STAT3 (T705) and mTOR/STAT3 (S727) signaling pathways in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound, a Dual Inducer of Autophagy and Apoptosis, Inhibits Angiogenesis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a Dual Inducer of Autophagy and Apoptosis, Inhibits Angiogenesis In Vitro and In Vivo | PLOS One [journals.plos.org]
- 13. This compound, a dual inducer of autophagy and apoptosis, inhibits angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Animal Models for In Vivo Research of Convallatoxin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Convallatoxin, a potent cardiac glycoside isolated from the lily of the valley plant (Convallaria majalis), has a long history of use in traditional medicine for its cardiotonic effects. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase, an enzyme crucial for maintaining cellular ion gradients. This inhibition leads to an increase in intracellular calcium levels, resulting in a positive inotropic effect on the heart.[1] Beyond its cardiac applications, recent research has unveiled its potential as an anti-cancer agent, demonstrating pro-apoptotic and anti-proliferative effects in various cancer cell lines.
This document provides detailed application notes and protocols for conducting in vivo research on this compound using various animal models. It is intended to guide researchers in selecting appropriate models and designing robust experimental workflows to investigate both the cardiotoxic and anti-cancer properties of this compound.
Animal Model Selection
The choice of animal model is critical for the successful in vivo investigation of this compound and depends largely on the research question.
-
Mice (Mus musculus): Widely used for their genetic tractability, ease of handling, and cost-effectiveness. Mice, particularly immunodeficient strains (e.g., nude mice), are the model of choice for establishing xenografts of human tumors to study the anti-cancer efficacy of this compound. Swiss Webster mice have been used in toxicity studies.[2]
-
Rats (Rattus norvegicus): Often preferred for toxicological and pharmacokinetic studies due to their larger size, which facilitates blood sampling and physiological measurements. Wistar and Sprague-Dawley are common strains used. Rats are also suitable for cardiotoxicity studies, allowing for the monitoring of electrocardiograms (ECG) and blood pressure. The metabolism of this compound has been specifically noted in rats.[3]
-
Guinea Pigs (Cavia porcellus): Known to be more sensitive to the effects of cardiac glycosides than rats, making them a potentially more suitable model for detailed cardiotoxicity and electrophysiological studies.
-
Cats (Felis catus) and Dogs (Canis lupus familiaris): While historically used in cardiovascular research, their use is now less common due to ethical considerations and cost. Cats are known to be particularly sensitive to this compound, which can cause nephrotoxicity and acute renal failure.[3] Accidental poisoning in dogs has also been reported.[4]
-
Nematodes (Caenorhabditis elegans): A simple model organism that can be used for initial toxicity screening and for studying effects on lifespan.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vivo and in vitro studies.
Table 1: Toxicity Data
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Mouse | Intraperitoneal | 10 mg/kg | [2] |
| Oral LD50 | Rat (Male) | Oral Gavage | 1615 mg/kg (95% CI: 818 - 3188 mg/kg) | [1] |
| Oral LD50 | Rat (Female) | Oral Gavage | 1333 mg/kg (95% CI: 715 - 2487 mg/kg) | [1] |
| Toxic Serum Levels (estimated) | Animal Models | - | 10-100 µg/mL | [2] |
Table 2: In Vitro Efficacy Data (for reference)
| Parameter | Cell Line | Effect | Concentration | Reference |
| IC50 | Colon Cancer Cells | Cytotoxicity | 50 nM | [3] |
| IC50 | MCF-7 (Breast Cancer) | Cytotoxicity (72h) | 5.32 ± 0.15 nM | [3] |
| Effective Dose | A549 (Lung Cancer) | Inhibition of Na+/K+-ATPase | 10 nM | [3] |
| Effective Dose | HeLa (Cervical Cancer) | Induction of Autophagy | 10 nM (3 days) | [3] |
| Effective Dose | - | Inhibition of Angiogenesis | 2-4 nM | [3] |
| Effective Dose | Glioma Cells (U251MG, A172) | Decreased Viability | 12.5, 25, 50 nM | [5] |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Assessment in Rats (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration in rats.
Animal Model: Male and female Sprague-Dawley or Wistar rats (8-10 weeks old).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes
-
Animal scale
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast animals overnight (with access to water) before dosing.
-
Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle.
-
Administration: Administer a single dose of this compound to each group of animals via oral gavage. Include a control group that receives only the vehicle.
-
Observation: Observe animals continuously for the first few hours post-dosing and then periodically for 14 days. Record clinical signs of toxicity (e.g., changes in behavior, breathing, convulsions) and mortality.
-
Body Weight: Record the body weight of each animal before dosing and at regular intervals during the 14-day observation period.
-
Necropsy: Perform a gross necropsy on all animals that die during the study and on all surviving animals at the end of the observation period.
-
Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., Probit analysis).
Protocol 2: In Vivo Anti-Cancer Efficacy in a Mouse Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound in a human tumor xenograft model.
Animal Model: Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old).
Materials:
-
Human cancer cell line (e.g., HCT116 for colorectal cancer, U251MG for glioma)
-
Matrigel (optional)
-
This compound
-
Sterile saline or other appropriate vehicle
-
Calipers
-
Animal scale
Procedure:
-
Cell Culture: Culture the selected cancer cell line under appropriate conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in sterile saline or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment: Administer this compound (e.g., 50 or 100 µg/kg) or vehicle to the respective groups via a specified route (e.g., intraperitoneal injection) on a defined schedule (e.g., daily or every other day).[5]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Termination: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Analysis: Compare the tumor volumes and weights between the treatment and control groups. Further analysis of the tumor tissue (e.g., histology, western blotting) can be performed.
Protocol 3: In Vivo Cardiotoxicity Assessment in Anesthetized Rats
Objective: To assess the acute cardiotoxic effects of this compound in rats.
Animal Model: Male Sprague-Dawley rats.
Materials:
-
This compound
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
ECG recording system with needle electrodes
-
Blood pressure transducer and monitoring system
-
Catheters for cannulation of the carotid artery and jugular vein
-
Infusion pump
Procedure:
-
Anesthesia: Anesthetize the rat.
-
Surgical Preparation: Surgically expose the trachea for spontaneous breathing or intubation, the right carotid artery for blood pressure measurement, and the left jugular vein for drug administration.
-
Instrumentation: Insert a catheter connected to a pressure transducer into the carotid artery. Place ECG electrodes subcutaneously.
-
Stabilization: Allow the animal to stabilize and record baseline ECG and blood pressure readings.
-
Drug Administration: Administer this compound intravenously, either as a bolus injection or a continuous infusion at increasing concentrations.
-
Data Recording: Continuously record ECG and blood pressure throughout the experiment.
-
Analysis: Analyze the recorded data for changes in heart rate, PR interval, QRS duration, QT interval, and blood pressure. Note the occurrence of any arrhythmias.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Cardiotonic Effect
Caption: Mechanism of this compound's positive inotropic effect.
Signaling Pathways in this compound's Anti-Cancer Effect
References
- 1. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 2. Rapid Detection of this compound Using Five Digoxin Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, the active cardiac glycoside of lily of the valley, minimally affects the ADVIA Centaur digoxin assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits proliferation and angiogenesis of glioma cells via regulating JAK/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Convallatoxin Detection using the LOCI® Digoxin Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Convallatoxin, a potent cardiac glycoside found in the lily of the valley plant (Convallaria majalis), is a subject of significant interest in toxicological studies and drug discovery due to its profound physiological effects. Structurally similar to digoxin, this compound exerts its effects through the inhibition of the Na+/K+-ATPase pump. This shared structural motif allows for the utilization of immunoassays originally designed for digoxin detection, such as the Luminescent Oxygen Channeling Immunoassay (LOCI®), for the rapid and sensitive detection of this compound. These application notes provide a detailed protocol and supporting data for the use of the LOCI® digoxin assay in the detection and quantification of this compound. The significant cross-reactivity of the anti-digoxin antibody with this compound enables this application.[1][2][3]
Principle of the LOCI® Digoxin Assay
The LOCI® digoxin assay is a homogeneous, sequential chemiluminescent immunoassay.[4] The underlying principle involves a competitive binding reaction. In the assay, this compound in a sample competes with a biotin-labeled digoxin derivative for binding to a limited number of binding sites on a ruthenium-labeled anti-digoxin antibody. After the addition of streptavidin-coated microparticles, the entire complex is captured on the solid phase. Upon illumination, the ruthenium label generates singlet oxygen, which travels to the streptavidin-coated particles and triggers a chemiluminescent reaction. The amount of light produced is inversely proportional to the concentration of this compound in the sample.
Quantitative Data Summary
The following table summarizes the apparent digoxin concentrations measured using the LOCI® digoxin assay in serum samples spiked with varying concentrations of this compound. This data demonstrates the significant cross-reactivity of the assay with this compound.
| This compound Concentration (ng/mL) | Apparent Digoxin Concentration (ng/mL) | Reference |
| 1000 | 4.55 (Total), 3.48 (Free) | [1] |
| 1000 | 4.37 | [5] |
| 100 | 1.42 (in drug-free serum) | [6] |
Note: The apparent digoxin concentration can be influenced by the presence of other cross-reacting substances and the specific formulation of the LOCI® digoxin assay kit. It is recommended to perform a validation study in the laboratory.
Experimental Protocols
Materials and Reagents
-
LOCI® Digoxin Assay Kit (e.g., from Siemens Healthcare)
-
Dimension Vista® System or equivalent LOCI®-compatible analyzer
-
This compound standard (Sigma-Aldrich or equivalent)
-
Drug-free human serum
-
Phosphate-buffered saline (PBS)
-
Calibrators and controls for the LOCI® digoxin assay
-
Precision pipettes and sterile, disposable tips
-
Microcentrifuge tubes
Preparation of this compound Standards
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or DMSO) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution in drug-free human serum to prepare a series of working standards with known this compound concentrations (e.g., 10, 100, 500, 1000 ng/mL).
-
These standards will be used to generate a calibration curve of apparent digoxin concentration versus this compound concentration.
Sample Preparation
-
Collect blood samples in appropriate tubes (serum or plasma as per assay kit instructions).
-
Separate serum or plasma by centrifugation according to standard laboratory procedures.
-
Samples can be stored at 2-8°C for short-term storage or at -20°C or lower for long-term storage.
-
Prior to analysis, allow samples to thaw completely at room temperature and mix thoroughly by gentle inversion.
Assay Procedure (using an automated analyzer)
-
Ensure the LOCI® digoxin assay reagents, calibrators, and controls are loaded onto the automated analyzer according to the manufacturer's instructions.
-
Perform a calibration of the LOCI® digoxin assay using the manufacturer-provided calibrators.
-
Run the quality control samples to ensure the assay is performing within specified limits.
-
Load the prepared this compound standards and unknown samples into the analyzer.
-
Initiate the assay run. The analyzer will automatically perform all the necessary incubation, washing, and measurement steps.
-
The results for the unknown samples will be reported as "apparent digoxin concentration."
Data Analysis
-
Plot the apparent digoxin concentrations obtained for the this compound standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of this compound in the unknown samples based on their measured apparent digoxin concentrations.
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Mechanism of action of this compound.
Conclusion
The LOCI® digoxin assay provides a rapid, sensitive, and reliable method for the detection of this compound in biological samples.[1][3] The significant cross-reactivity of the anti-digoxin antibody with this compound allows for its use as a valuable screening tool in toxicological assessments and preclinical research. However, due to the potential for cross-reactivity with other cardiac glycosides, confirmatory analysis using a more specific method such as liquid chromatography-mass spectrometry (LC-MS) is recommended for definitive identification and quantification.[1]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Rapid Detection of this compound Using Five Digoxin Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid detection of the active cardiac glycoside this compound of lily of the valley using LOCI digoxin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The New LOCI Digoxin Assay on the Vista 1500 Analyzer Is Virtually Free From Interferences of Herbal Supplements Hawthorn and Ashwagandha (Indian Ginseng) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, the active cardiac glycoside of lily of the valley, minimally affects the ADVIA Centaur digoxin assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes: Chemiluminescent Microparticle Immunoassay for the Quantification of Convallatoxin
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Convallatoxin is a potent cardiac glycoside found in plants of the Convallaria genus, commonly known as Lily of the Valley.[1] Like other cardiac glycosides such as digoxin, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[2] This inhibition leads to an increase in intracellular calcium, resulting in stronger heart contractions. While it has been explored for therapeutic uses, its narrow therapeutic index necessitates careful monitoring.[2] This application note describes a competitive chemiluminescent microparticle immunoassay (CMIA) for the rapid and sensitive quantification of this compound in serum and plasma samples.
This CMIA utilizes paramagnetic microparticles coated with anti-Convallatoxin monoclonal antibodies. The assay is based on the competition between this compound in the sample and a this compound-acridinium conjugate for binding to the antibody-coated microparticles. The resulting chemiluminescent signal is inversely proportional to the amount of this compound in the sample.
Principle of the Assay
The this compound CMIA is a competitive immunoassay. The key steps are as follows:
-
Competition: A sample containing an unknown amount of this compound is incubated with paramagnetic microparticles coated with a specific anti-Convallatoxin antibody and a known amount of this compound conjugated to the chemiluminescent label acridinium. During this incubation, the this compound from the sample and the acridinium-labeled this compound compete for the limited number of binding sites on the antibody-coated microparticles.
-
Magnetic Separation and Washing: After incubation, a magnetic field is applied to attract the microparticles to the side of the reaction vessel. The unbound components, including unbound sample this compound and unbound acridinium-labeled this compound, are then washed away.
-
Signal Generation: Pre-trigger and trigger solutions are added to the washed microparticles. This initiates a chemical reaction with the acridinium label, causing the emission of light.
-
Detection: The intensity of the emitted light, measured in Relative Light Units (RLUs), is detected by a luminometer. The amount of light produced is inversely proportional to the concentration of this compound in the original sample. A standard curve is generated using known concentrations of this compound to determine the concentration in unknown samples.
Materials and Methods
Required Materials (Not Provided)
-
CMIA Analyzer and accessories
-
This compound standards
-
Quality control materials
-
Deionized water
-
Sample collection tubes
Reagents Provided
-
Microparticles: Anti-Convallatoxin antibody (murine monoclonal) coated paramagnetic microparticles in a buffer with protein stabilizers and preservatives.
-
Conjugate: this compound-acridinium conjugate in a buffer with protein stabilizers and preservatives.
-
Assay Diluent: A buffered solution with protein stabilizers and preservatives.
-
Pre-Trigger Solution: Hydrogen peroxide solution.
-
Trigger Solution: Sodium hydroxide solution.
-
Wash Buffer Concentrate: A concentrated buffered saline solution with a surfactant.
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Conjugate for Immunogen
To produce antibodies against the small molecule hapten this compound, it must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA).
-
Dissolve this compound: Dissolve 10 mg of this compound in 1 mL of dimethylformamide (DMF).
-
Activate Carboxyl Groups: Add 15 mg of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 9 mg of N-hydroxysuccinimide (NHS) to the this compound solution.
-
Reaction: Stir the mixture at room temperature for 4 hours in the dark to form an active NHS-ester intermediate.
-
Prepare BSA Solution: Dissolve 50 mg of BSA in 5 mL of phosphate-buffered saline (PBS), pH 7.4.
-
Conjugation: Slowly add the activated this compound solution to the BSA solution while stirring. Continue to stir at 4°C overnight.
-
Dialysis: Dialyze the conjugate against PBS (pH 7.4) for 48 hours with several buffer changes to remove unconjugated this compound and coupling reagents.
-
Characterization: Confirm conjugation using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
Protocol 2: Coating of Paramagnetic Microparticles
-
Wash Microparticles: Resuspend 10 mg of carboxylated paramagnetic microparticles (1 µm diameter) in 1 mL of 0.025 M MES buffer, pH 6.0. Wash twice with MES buffer using a magnetic separator.
-
Activate Microparticles: Resuspend the washed microparticles in 1 mL of MES buffer. Add 5 mg of EDC and 3 mg of Sulfo-NHS. Incubate with gentle mixing for 30 minutes at room temperature.
-
Wash Activated Microparticles: Wash the activated microparticles three times with cold MES buffer using a magnetic separator.
-
Antibody Conjugation: Resuspend the activated microparticles in 1 mL of MES buffer. Add 100 µg of purified anti-Convallatoxin monoclonal antibody. Incubate with gentle mixing for 2 hours at room temperature.
-
Blocking: Add 100 µL of 1 M Tris-HCl, pH 7.5, and 100 µL of 10% BSA solution to block any remaining active sites. Incubate for 1 hour at room temperature.
-
Final Washes and Storage: Wash the coated microparticles three times with a wash buffer containing 0.1% BSA and 0.05% Tween-20. Resuspend in a storage buffer (e.g., PBS with 0.1% BSA and preservatives) to a final concentration of 1% solids.
Protocol 3: CMIA Assay Procedure
-
Reagent Preparation: Allow all reagents and samples to come to room temperature. Prepare the wash buffer by diluting the concentrate with deionized water.
-
Sample Addition: Pipette 50 µL of the standard, control, or sample into the reaction vessel.
-
Microparticle Addition: Add 50 µL of the anti-Convallatoxin coated paramagnetic microparticles to the reaction vessel.
-
Conjugate Addition: Add 50 µL of the this compound-acridinium conjugate to the reaction vessel.
-
Incubation: Incubate the reaction mixture for 18 minutes at 37°C.
-
Magnetic Separation and Wash: The reaction vessel is moved to a magnetic station. The microparticles are captured, and the unbound material is aspirated. The microparticles are washed with the prepared wash buffer.
-
Signal Generation and Detection: The reaction vessel is moved to the reading station. 100 µL of Pre-Trigger and 100 µL of Trigger solutions are added. The resulting chemiluminescent signal is measured for 2 seconds.
Data Presentation
Calibration Curve
A typical calibration curve is generated by plotting the RLU values against the corresponding this compound concentrations of the standards. The concentration of unknown samples is determined by interpolation from this curve.
| Standard Concentration (ng/mL) | Mean RLU |
| 0.0 | 500,000 |
| 0.5 | 375,000 |
| 1.0 | 280,000 |
| 2.5 | 150,000 |
| 5.0 | 80,000 |
| 10.0 | 45,000 |
Assay Performance Characteristics
Table 1: Sensitivity
The analytical sensitivity, or Lower Limit of Quantification (LLoQ), is defined as the lowest concentration of this compound that can be measured with acceptable precision and accuracy.
| Parameter | Value |
| Lower Limit of Quantification (LLoQ) | 0.2 ng/mL |
| Assay Range | 0.2 - 10.0 ng/mL |
Table 2: Precision
Intra-assay precision was determined by analyzing three control samples in 20 replicates within a single run. Inter-assay precision was determined by analyzing the same three control samples in duplicate in 10 independent runs.
| Control Level | Mean (ng/mL) | Intra-assay CV (%) | Inter-assay CV (%) |
| Low | 0.8 | 5.2% | 7.8% |
| Medium | 3.5 | 4.5% | 6.5% |
| High | 7.0 | 4.1% | 6.1% |
Table 3: Recovery
Serum samples were spiked with known amounts of this compound and analyzed. The percentage recovery was calculated.
| Sample Matrix | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |
| Serum | 2.0 | 1.92 | 96% |
| Serum | 6.0 | 6.18 | 103% |
Table 4: Specificity and Cross-Reactivity
The specificity of the assay was evaluated by testing the cross-reactivity with structurally related cardiac glycosides. The cross-reactivity was calculated as (IC50 of this compound / IC50 of cross-reactant) x 100%.
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Digoxin | 15% |
| Digitoxin | < 1% |
| Ouabain | < 0.5% |
| Oleandrin | 5% |
Visualizations
Caption: Workflow of the competitive CMIA for this compound.
Caption: Mechanism of action of this compound on a cardiomyocyte.
References
Measuring Convallatoxin's Effect on Cancer Cell Proliferation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Convallatoxin, a cardiac glycoside extracted from Convallaria majalis (Lily of the Valley), has demonstrated significant anti-cancer properties. It has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger autophagy in various cancer cell lines, including breast, colon, lung, glioma, and osteosarcoma.[1][2][3][4] The primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion gradients.[1] This inhibition leads to a cascade of intracellular events, ultimately resulting in apoptosis.[5] Furthermore, this compound has been found to modulate key signaling pathways involved in cell survival and proliferation, such as the JAK/STAT3 and mTOR pathways.[4][6]
These application notes provide a comprehensive overview and detailed protocols for measuring the anti-proliferative effects of this compound on cancer cells. The included methodologies for cell viability assays, apoptosis detection, and cell cycle analysis are essential tools for researchers investigating the therapeutic potential of this compound.
Data Presentation: Efficacy of this compound on Cancer Cell Lines
The following tables summarize the quantitative data on the cytotoxic and inhibitory effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer (ER+) | 24 | 27.65 ± 8.5 | [1][2] |
| 72 | 5.32 ± 0.15 | [1][2] | ||
| 72 (Colony Formation) | 6.43 ± 1.72 | [2] | ||
| K562 | Chronic Myelogenous Leukemia | 24 | Not explicitly stated, but dose-dependent inhibition observed | [7] |
| U251MG | Glioma | Not explicitly stated | Dose-dependent inhibition at 12.5, 25, and 50 nM | [4] |
| A172 | Glioma | Not explicitly stated | Dose-dependent inhibition at 12.5, 25, and 50 nM | [4] |
| MG63 | Osteosarcoma | 24 | Dose-dependent inhibition at 12.5, 25, 50, and 100 nM | [3] |
| U2OS | Osteosarcoma | 24 | Dose-dependent inhibition at 12.5, 25, 50, and 100 nM | [3] |
Table 2: LD50 Value of this compound
| Cancer Type | LD50 (nM) | Reference |
| Colon Cancer | 50 | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for experimental assessment.
Caption: this compound's Mechanism of Action.
Caption: Experimental Workflow for Assessment.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol provides a method to determine the viability of cancer cells after treatment with this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
96-well flat-bottom microplates
-
MTT reagent (5 mg/mL in sterile PBS)[5]
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium at desired concentrations (e.g., 0, 10, 25, 50, 100 nM).
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[5]
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[5][8]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptotic cells using flow cytometry after staining with Annexin V and Propidium Iodide (PI). In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells and treat with this compound as described in the MTT assay protocol.
-
Harvest both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol outlines the analysis of cell cycle distribution in cancer cells treated with this compound using PI staining and flow cytometry. PI stoichiometrically binds to DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases based on their DNA content.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[13]
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells treated with this compound as previously described.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[13]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).[13]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution based on the DNA content histogram.
-
By following these detailed protocols, researchers can effectively measure and characterize the anti-proliferative effects of this compound on various cancer cell lines, contributing to the development of novel cancer therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antitumor effects of naturally occurring cardiac glycosides this compound and peruvoside on human ER+ and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound inhibits proliferation and angiogenesis of glioma cells via regulating JAK/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound promotes apoptosis and inhibits proliferation and angiogenesis through crosstalk between JAK2/STAT3 (T705) and mTOR/STAT3 (S727) signaling pathways in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. kumc.edu [kumc.edu]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Convallatoxin-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing apoptosis induced by Convallatoxin, a cardiac glycoside that has shown potent anti-cancer properties. The methodologies outlined below are essential for researchers investigating the efficacy and mechanism of action of this compound in various cancer cell lines.
This compound has been shown to induce apoptosis through multiple signaling pathways, making it a promising candidate for cancer therapy.[1][2] Accurate and reproducible assessment of its apoptotic effects is crucial for preclinical and clinical development.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in inducing cytotoxicity and apoptosis in various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Concentration | Exposure Time | Reference |
| MCF-7 | Breast Cancer | IC50 | 27.65 ± 8.5 nM | 24 h | [3][4] |
| MCF-7 | Breast Cancer | IC50 | 5.32 ± 0.15 nM | 72 h | [3][4] |
| HCT116 | Colorectal Cancer | LD50 | ~50 nM | 24 h | [2] |
| K562 | Leukemia | IC50 | Not specified | 24 h | [5] |
| A549 | Non-small cell lung cancer | Effective Dose | 10 nM | Not specified | [3] |
| U251MG | Glioma | Effective Dose | 12.5, 25, 50 nM | Not specified | [6] |
| A172 | Glioma | Effective Dose | 12.5, 25, 50 nM | Not specified | [6] |
| HeLa | Cervical Cancer | Effective Dose | 10 nM | 3 days | [3] |
Signaling Pathways in this compound-Induced Apoptosis
This compound triggers apoptosis through a complex interplay of signaling pathways. Key pathways identified include the inhibition of the Akt-E2F1 pathway, which leads to mitochondrial-related apoptosis, and the modulation of the JAK/STAT3 and mTOR pathways, which are critical for cell survival and proliferation.[1][5]
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]
Materials:
-
Cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of this compound for the appropriate time.
-
Harvest the cells (including the supernatant for suspension cells) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.[7]
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[8]
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis.[10][11]
Materials:
-
Cells treated with this compound
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer or fluorometer
Procedure (using a luminescent "add-mix-measure" kit):
-
Seed cells in a 96-well white-walled plate and treat with this compound.
-
Equilibrate the plate and the Caspase-Glo® Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[12][13][14]
Materials:
-
Cells grown on coverslips or slides and treated with this compound
-
4% Paraformaldehyde in PBS (Fixative)
-
0.25% Triton™ X-100 in PBS (Permeabilization Reagent)[13]
-
TUNEL Assay Kit (containing TdT Reaction Buffer, TdT Enzyme, and a labeled nucleotide like EdUTP)
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[12]
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 for 20 minutes at room temperature.[13]
-
Wash the cells with deionized water.
-
Equilibrate the cells with TdT Reaction Buffer for 10 minutes.
-
Prepare the TdT reaction cocktail according to the kit manufacturer's instructions and add it to the cells.
-
Incubate for 60 minutes at 37°C in a humidified chamber.[13]
-
Wash the cells with 3% BSA in PBS.
-
Proceed with the detection of the incorporated labeled nucleotide as per the kit's protocol (e.g., click chemistry for EdUTP or antibody-based detection for BrdU).
-
Counterstain the nuclei with a DNA stain like Hoechst or DAPI.
-
Mount the coverslips and visualize under a fluorescence microscope.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key apoptotic proteins.[15][16]
Key Proteins to Analyze:
-
Pro- and Anti-apoptotic Bcl-2 family members: Bax (pro-apoptotic), Bcl-2, Bcl-xL (anti-apoptotic)
-
Caspases: Pro-caspase-3, Cleaved caspase-3, Pro-caspase-9, Cleaved caspase-9
-
Caspase Substrates: PARP, Cleaved PARP
-
Signaling Proteins: p-Akt, Akt, p-STAT3, STAT3, p-mTOR, mTOR
Procedure:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. This compound promotes apoptosis and inhibits proliferation and angiogenesis through crosstalk between JAK2/STAT3 (T705) and mTOR/STAT3 (S727) signaling pathways in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cardiac glycoside this compound inhibits the growth of colorectal cancer cells in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Antitumor effects of naturally occurring cardiac glycosides this compound and peruvoside on human ER+ and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits proliferation and angiogenesis of glioma cells via regulating JAK/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
- 13. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. TUNEL staining [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of Convallatoxin in Antiviral Research Against Human Cytomegalovirus (CMV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Cytomegalovirus (CMV), a ubiquitous herpesvirus, poses a significant threat to immunocompromised individuals, including transplant recipients and newborns.[1][2] The current antiviral therapies predominantly target the viral DNA polymerase, leading to challenges such as toxicity and the emergence of drug-resistant strains.[1] This necessitates the exploration of novel antiviral agents with alternative mechanisms of action. Convallatoxin, a cardiac glycoside, has emerged as a potent inhibitor of CMV replication at nanomolar concentrations.[1][2] These application notes provide a comprehensive overview of the antiviral activity of this compound against CMV, detailing its mechanism of action and providing established protocols for its evaluation in a research setting.
Mechanism of Action
This compound exerts its anti-CMV effects through a host-targeting mechanism. It is a potent inhibitor of the Na+/K+-ATPase pump on the cell membrane.[3] This inhibition disrupts the sodium gradient, which in turn hinders the co-transport of methionine into the cell.[2][3] The resulting reduction in intracellular methionine leads to a global decrease in protein synthesis, critically impacting the translation of viral immediate-early (IE) gene products.[2] As IE proteins are essential for initiating the viral replication cascade, their suppression effectively halts the infection at an early stage, prior to viral DNA replication.[2]
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been quantified in various studies. The following table summarizes the key data for easy comparison.
| Compound | Virus Strain | Cell Line | EC50 (nM) | CC50 (nM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | AD169IE2-YFP | MRC-5 | ~5 | >5000 | >1000 | [1] |
| This compound | TB40/EFLAG-YFP | ARPE-19 | 0.1 | ~10 | ~100 | [1] |
| This compound | Clinical Strain Bl-6 | MRC-5 | ~5 | ND | ND | [2] |
| This compound | Clinical Strain CH3 | MRC-5 | ~5 | ND | ND | [2] |
| This compound | Ganciclovir-Resistant CH13 | MRC-5 | ~5 | ND | ND | [2] |
| This compound | Ganciclovir-Resistant CH19 | MRC-5 | ~5 | ND | ND | [2] |
ND: Not Determined
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the anti-CMV activity of this compound.
Protocol 1: Cell Culture and Virus Propagation
-
Cell Lines:
-
MRC-5 (human lung fibroblasts): Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
ARPE-19 (human retinal pigment epithelial cells): Culture in DMEM/F-12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a humidified 5% CO2 incubator.
-
-
Virus Strains:
-
AD169 (laboratory-adapted strain): A common laboratory strain for initial screening.
-
TB40/E (clinical isolate): Recommended for evaluating efficacy against a more clinically relevant strain.
-
Reporter virus strains such as AD169IE2-YFP or TB40/EFLAG-YFP can be used for high-content screening.[1]
-
-
Virus Propagation and Titration:
-
Infect confluent monolayers of the chosen cell line at a low multiplicity of infection (MOI) of 0.01-0.1.
-
Harvest the virus when cytopathic effects (CPE) are observed in >90% of the cell monolayer.
-
Titer the virus stock using a standard plaque assay to determine the plaque-forming units (PFU)/mL.
-
Protocol 2: Cytotoxicity Assay (CC50 Determination)
-
Cell Seeding: Seed MRC-5 or ARPE-19 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0-5 µM) in culture medium. Replace the existing medium with 100 µL of the compound dilutions in triplicate.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours), corresponding to the length of the antiviral assay.
-
Viability Assessment (e.g., using NucGreen Dead 488):
-
Add NucGreen Dead 488 reagent directly to each well according to the manufacturer's instructions.
-
Incubate for 10-20 minutes at room temperature.
-
Measure fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the 50% cytotoxic concentration (CC50) using a non-linear regression analysis (log(inhibitor) vs. response).
Protocol 3: Antiviral Activity Assay (EC50 Determination)
-
Cell Seeding: Seed cells in a 96-well plate as described for the cytotoxicity assay.
-
Compound Pre-treatment: Pre-treat the cells with serial dilutions of this compound for 1 hour at 37°C.[1]
-
Infection: Infect the cells with a reporter CMV strain (e.g., AD169IE2-YFP) at a specified MOI (e.g., MOI of 3).[1]
-
Incubation: After a 1-hour inoculation, wash the cells with media and add fresh media containing the corresponding concentrations of this compound. Incubate for 18-24 hours.[1]
-
Quantification of Infection:
-
For reporter viruses, quantify the number of fluorescent cells using a high-content imager or a fluorescent plate reader.[1]
-
Alternatively, for wild-type viruses, proceed to qPCR or Western blot analysis.
-
-
Data Analysis: Normalize the percentage of infection at each concentration to the DMSO-treated control. Calculate the 50% effective concentration (EC50) using non-linear regression analysis.
Protocol 4: Plaque Reduction Assay
-
Cell Seeding: Seed cells in 24-well plates to achieve a confluent monolayer on the day of infection.
-
Infection: Infect the cell monolayers with a low dose of CMV (e.g., 50-100 PFU/well) for 1 hour at 37°C.
-
Overlay: After infection, remove the inoculum and overlay the cells with a semi-solid medium (e.g., 0.5% methylcellulose or 0.4% agarose in culture medium) containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 7-14 days until plaques are visible in the control wells. A second overlay with the compound may be added midway through the incubation period.
-
Staining: Fix the cells with 10% formalin and stain with 0.1% crystal violet.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the control.
Protocol 5: Viral DNA Quantification by qPCR
-
Sample Collection: Infect cells in the presence or absence of this compound. At various time points post-infection (e.g., 48, 72, 96 hours), harvest the total DNA from the cells.
-
DNA Extraction: Use a commercial DNA extraction kit according to the manufacturer's protocol.
-
qPCR:
-
Perform real-time PCR using primers and probes specific for a CMV gene (e.g., UL54 - DNA polymerase or an immediate-early gene).
-
Use a standard curve of a plasmid containing the target viral gene to quantify the viral DNA copy number.
-
Normalize the viral DNA copy number to a housekeeping gene (e.g., β-actin) to account for variations in cell number.
-
-
Data Analysis: Compare the viral DNA levels in this compound-treated samples to the untreated control.
Protocol 6: Analysis of Viral Protein Expression by Western Blot
-
Sample Preparation: Infect cells with CMV (e.g., MOI of 3) in the presence of varying concentrations of this compound (e.g., 5-50 nM).[1] At 20-24 hours post-infection, lyse the cells in RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against CMV proteins (e.g., IE1/IE2, pp65, or US11) and a loading control (e.g., GAPDH or β-actin).[1]
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize the viral protein levels to the loading control.
Conclusion
This compound presents a promising avenue for the development of novel anti-CMV therapeutics with a distinct, host-directed mechanism of action. Its ability to inhibit viral replication at an early stage and its efficacy against drug-resistant strains make it a valuable tool for antiviral research. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound and other cardiac glycosides as potential anti-CMV agents. Careful consideration of cytotoxicity and the use of clinically relevant viral strains and cell lines will be crucial in advancing these findings toward therapeutic applications.
References
- 1. Development of a high-content screen for the identification of inhibitors directed against the early steps of the cytomegalovirus infectious cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Induced Reduction of Methionine Import Effectively Inhibits Human Cytomegalovirus Infection and Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Osteosarcoma Cell Differentiation Assays with Convallatoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteosarcoma is the most prevalent primary malignant bone tumor, characterized by a complex and heterogeneous genetic landscape that often leads to poor differentiation and aggressive clinical behavior. The induction of differentiation in cancer cells is a promising therapeutic strategy, aiming to revert malignant cells to a more mature, less proliferative state. Convallatoxin, a cardiac glycoside, has demonstrated potent anti-tumor activities, including the ability to promote osteogenic differentiation in osteosarcoma cells.[1][2] This document provides detailed protocols for assessing the effects of this compound on the differentiation of osteosarcoma cell lines, such as MG-63 and U2OS.
This compound has been shown to suppress osteosarcoma cell proliferation, migration, and invasion while enhancing osteogenic differentiation.[1][2][3] The primary mechanism of action involves the downregulation of the parathyroid hormone receptor 1 (PTHR1) and the subsequent inactivation of the Wnt/β-catenin signaling pathway.[1][2][3] These application notes provide a framework for researchers to investigate and quantify the pro-differentiative effects of this compound on osteosarcoma cells.
Data Presentation: Summary of Quantitative Data
The following tables summarize the expected quantitative outcomes from the described experimental protocols when treating osteosarcoma cells with this compound.
Table 1: Effect of this compound on Osteogenic Marker Expression
| Marker | Cell Line | This compound Concentration (nM) | Expected Outcome | Method of Detection |
| Collagen I | MG-63, U2OS | 12.5, 25, 50 | Dose-dependent increase | Western Blot, Immunofluorescence |
| Osteopontin | MG-63, U2OS | 12.5, 25, 50 | Dose-dependent increase | Western Blot |
| RANKL | MG-63, U2OS | 12.5, 25, 50 | Dose-dependent decrease | Western Blot |
| Runx2 | MG-63, U2OS | 12.5, 25, 50 | Dose-dependent increase | Western Blot |
| Osteocalcin | MG-63, U2OS | 12.5, 25, 50 | Dose-dependent increase | Western Blot |
Table 2: Quantification of Osteogenic Differentiation
| Assay | Cell Line | This compound Concentration (nM) | Expected Outcome |
| Alkaline Phosphatase (ALP) Activity | MG-63, U2OS | 12.5, 25, 50 | Dose-dependent increase in ALP activity |
| Alizarin Red S Staining (Mineralization) | MG-63, U2OS | 12.5, 25, 50 | Dose-dependent increase in calcium deposition |
Experimental Protocols
Osteosarcoma Cell Culture and this compound Treatment
This protocol describes the basic culture of human osteosarcoma cell lines MG-63 and U2OS and their treatment with this compound.
Materials:
-
Human osteosarcoma cell lines (e.g., MG-63 [ATCC CRL-1427], U2OS [ATCC HTB-96])
-
Dulbecco's Modified Eagle Medium (DMEM) or McCoy's 5a medium
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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Trypsin-EDTA solution
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Phosphate Buffered Saline (PBS), Ca2+ and Mg2+ free
-
This compound (stock solution in DMSO)
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Cell Culture:
-
Culture MG-63 and U2OS cells in DMEM or McCoy's 5a medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency using Trypsin-EDTA.
-
-
This compound Treatment:
-
Seed the osteosarcoma cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density of 1 x 10^4 cells/cm².
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in culture medium from a stock solution (e.g., in DMSO). A common concentration range for differentiation studies is 0, 12.5, 25, and 50 nM.[1][4]
-
Replace the culture medium with the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) before proceeding with differentiation assays.
-
Alkaline Phosphatase (ALP) Activity Assay
This assay measures the activity of alkaline phosphatase, an early marker of osteogenic differentiation.
Materials:
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Assay buffer (e.g., 25 mM carbonate buffer, pH 10.3, containing 1.5 mM MgCl2)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well microplate reader
Protocol:
-
After treatment with this compound, wash the cells twice with PBS.
-
Lyse the cells by adding cell lysis buffer and incubating for 10 minutes at room temperature.
-
Transfer the cell lysates to a 96-well plate.
-
Add the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein concentration of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).
Alizarin Red S Staining for Mineralization
This protocol is used to visualize and quantify calcium deposits, a hallmark of late-stage osteogenic differentiation.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)
-
10% Cetylpyridinium Chloride (CPC) for quantification (optional)
Protocol:
-
Following this compound treatment, carefully aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.[1]
-
Wash the cells three times with deionized water.
-
Add the ARS staining solution to each well, ensuring the cell monolayer is completely covered.
-
Incubate at room temperature for 20-30 minutes, protected from light.
-
Aspirate the ARS solution and wash the cells four to five times with deionized water to remove excess stain.
-
Qualitative Analysis: Add PBS to the wells to prevent drying and visualize the orange-red mineralized nodules under a bright-field microscope.
-
Quantitative Analysis (Optional):
-
After imaging, add 10% CPC to each well and incubate for 15-30 minutes with gentle shaking to elute the stain.
-
Transfer the supernatant to a 96-well plate and measure the absorbance at 562 nm.[1]
-
Western Blot for Osteogenic Markers
This protocol is used to detect the expression levels of key osteogenic transcription factors and protein markers.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Runx2, anti-Osteocalcin, anti-Collagen I, anti-Osteopontin, anti-RANKL, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After this compound treatment, lyse the cells in RIPA buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Immunofluorescence for Collagen I
This protocol allows for the visualization of Collagen I expression and localization within the cells.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-Collagen I)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Protocol:
-
Grow and treat cells on glass coverslips.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 30 minutes.
-
Incubate with the primary anti-Collagen I antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the fluorescence using a fluorescence microscope.
Mandatory Visualizations
Signaling Pathway of this compound in Osteosarcoma
Caption: this compound induces osteogenic differentiation by inhibiting PTHR1 and the Wnt/β-catenin pathway.
Experimental Workflow for Assessing Osteosarcoma Differentiation
Caption: Workflow for evaluating this compound-induced osteosarcoma cell differentiation.
Logical Relationship of Key Markers in Osteogenic Differentiation
Caption: Temporal relationship of key markers in osteogenic differentiation.
References
- 1. oricellbio.com [oricellbio.com]
- 2. drmillett.com [drmillett.com]
- 3. MG-63 Cell Line - A Detailed Guide to MG-63 Cells in Osteosarcoma Research [cytion.com]
- 4. This compound suppresses osteosarcoma cell proliferation, migration, invasion, and enhances osteogenic differentiation by downregulating parathyroid hormone receptor 1 (PTHR1) expression and inactivating Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Working with Convallatoxin In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Convallatoxin in vitro. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on its physicochemical properties and common laboratory practice, ethanol or dimethyl sulfoxide (DMSO) are the recommended solvents for preparing a concentrated stock solution of this compound. While some studies have reported dissolving it directly in sterile water for cell treatments, creating a high-concentration stock in an organic solvent is generally more reliable to prevent solubility issues.[1][2][3]
Q2: At what temperature should I store my this compound stock solution?
A2: For long-term storage (months to years), it is recommended to store this compound stock solutions at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable.[2] To maintain stability, store the solid compound in a dry, dark environment.[2]
Q3: What is the typical concentration range for in vitro experiments using this compound?
A3: The effective concentration of this compound in vitro is highly dependent on the cell type and the duration of the experiment. However, published studies have shown biological activity in the low nanomolar (nM) range, typically between 10 nM and 100 nM.[1][4][5][6]
Q4: Is this compound stable in cell culture media?
A4: this compound is generally stable in cell culture media for the duration of typical experiments.[7] However, as with any compound, prolonged incubation at 37°C can lead to degradation. It is advisable to prepare fresh dilutions of this compound in media for each experiment from a frozen stock solution.
Troubleshooting Guide: Overcoming Solubility Issues
Problem: I am observing precipitation after diluting my this compound stock solution into my cell culture medium.
This is a common issue that can arise from several factors. Below is a step-by-step guide to troubleshoot and resolve this problem.
Step 1: Review Your Stock Solution Preparation
-
Solvent Choice: Ensure you are using an appropriate solvent for your stock solution. While this compound has some water solubility, a stock solution in ethanol or DMSO is recommended for higher concentrations.[2]
-
Concentration: Do not prepare your stock solution at a concentration that exceeds its solubility limit in the chosen solvent.
-
Complete Dissolution: Ensure the this compound powder is completely dissolved in the solvent before making further dilutions. Gentle warming or vortexing can aid dissolution.
Step 2: Optimize the Dilution Process
-
Avoid Shock Precipitation: Rapidly diluting a concentrated organic stock solution into an aqueous buffer or cell culture medium can cause the compound to precipitate out. Try a serial dilution approach, gradually decreasing the solvent concentration.
-
Pre-warm the Medium: Adding a cold stock solution to warm culture medium can cause temperature-related precipitation.[8][9] Allow your stock solution to come to room temperature and ensure your medium is at 37°C before mixing.
-
Mix Thoroughly: After adding the this compound stock to the medium, mix gently but thoroughly by inverting the tube or pipetting up and down.
Step 3: Check for Media Component Interactions
-
Serum Concentration: High concentrations of proteins in fetal bovine serum (FBS) can sometimes interact with compounds. If you suspect this, try reducing the serum percentage during the initial hours of treatment, if your cell line can tolerate it.
-
Salt Concentration: Cell culture media are rich in salts, such as calcium and phosphate, which can sometimes form insoluble complexes with organic compounds.[8][9]
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Water | Slightly Soluble | [7][10] |
| Ethanol | Soluble | [2][3][10] |
| Alcohol | Soluble | [7][10] |
| Acetone | Soluble | [7][10] |
| Chloroform | Slightly Soluble | [7][10] |
| Ethyl Acetate | Slightly Soluble | [7][10] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 550.64 g/mol | [2] |
| LogP | -0.28, -0.7 | [7][10] |
| Melting Point | 235-242 °C | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol
-
Weighing: Accurately weigh out 5.51 mg of this compound powder (MW: 550.64 g/mol ).
-
Dissolution: Add 1 mL of absolute ethanol to the powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C for long-term use.[2]
Protocol 2: Preparation of a 50 nM Working Solution in Cell Culture Medium
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare a 100 µM intermediate dilution by adding 5 µL of the 10 mM stock to 495 µL of sterile phosphate-buffered saline (PBS) or serum-free medium. Mix well.
-
Final Dilution: Add 5 µL of the 100 µM intermediate dilution to 10 mL of pre-warmed complete cell culture medium. This will yield a final concentration of 50 nM.
-
Mixing and Application: Mix the final solution gently by inverting the tube and immediately add it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. This compound suppresses osteosarcoma cell proliferation, migration, invasion, and enhances osteogenic differentiation by downregulating parathyroid hormone receptor 1 (PTHR1) expression and inactivating Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound inhibits proliferation and angiogenesis of glioma cells via regulating JAK/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, the primary cardiac glycoside in lily of the valley (Convallaria majalis), induces tissue factor expression in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C29H42O10 | CID 441852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Convallatoxin Dosage for Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Convallatoxin in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound is a cardiac glycoside that primarily acts by inhibiting the Na+/K+-ATPase pump on the cell membrane.[1][2] This inhibition disrupts the cellular ion balance, leading to a cascade of downstream effects, including the induction of apoptosis (programmed cell death) and autophagy.[1][2][3][4][5]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated cytotoxic and anti-proliferative effects in a variety of cancer cell lines, including but not limited to lung, colon, breast, cervical, glioma, and osteosarcoma cancer cells.[1][6][7]
Q3: What is the typical effective concentration range for this compound?
A3: The effective concentration of this compound is highly dependent on the specific cancer cell line and the duration of exposure. Generally, it shows potent effects in the nanomolar (nM) range.[1][2] For specific IC50 values, please refer to the data table below.
Q4: Is the cytotoxic effect of this compound dependent on the p53 status of the cancer cells?
A4: Studies have shown that this compound can induce cell death in colorectal cancer cells independently of their p53 tumor suppressor status.[8][9][10] This suggests it may be a valuable therapeutic candidate for cancers with p53 mutations.[8][9][10]
Troubleshooting Guide
Q5: I am not observing the expected level of cytotoxicity with this compound. What could be the issue?
A5: Several factors could contribute to this:
-
Dosage and Incubation Time: Ensure you are using an appropriate concentration and incubation time for your specific cell line. Effects can be time-dependent, with longer exposure times sometimes yielding lower IC50 values.[1]
-
Cell Density: The initial cell seeding density can influence the apparent cytotoxicity. It is crucial to maintain consistency in cell numbers across experiments.
-
Compound Stability: While generally stable, prolonged storage of diluted solutions may affect the potency of this compound. It is recommended to prepare fresh dilutions from a stock solution for each experiment.
-
Solubility: this compound is soluble in alcohol and acetone, and slightly soluble in water.[2] Ensure the compound is fully dissolved in your vehicle solvent before diluting it in the cell culture medium. Precipitates can lead to inaccurate concentrations.
Q6: My experimental results with this compound are highly variable. How can I improve reproducibility?
A6: High variability can be addressed by:
-
Consistent Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media formulations, as cellular responses can change over time in culture.
-
Accurate Pipetting: Given the potent nature of this compound (effective in the nM range), even minor pipetting errors can lead to significant variations in concentration. Calibrate your pipettes regularly.
-
Homogeneous Cell Seeding: Ensure a single-cell suspension and even distribution of cells when seeding plates to avoid clumps and uneven growth.
-
Control for Vehicle Effects: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to account for any potential effects of the solvent on cell viability.
Q7: I am having trouble dissolving this compound for my experiments. What is the recommended procedure?
A7: It is advisable to prepare a concentrated stock solution of this compound in a solvent like DMSO or ethanol. This stock solution can then be serially diluted to the final working concentrations in the cell culture medium. The final concentration of the vehicle solvent in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (nM) | Incubation Time (hours) |
| MCF-7 | Breast Cancer | 5.32 ± 0.15 | 72 |
| MCF-7 | Breast Cancer | 27.65 ± 8.5 | 24 |
| HCT116 | Colorectal Cancer | ~50 | 24 |
| A549 | Non-small cell lung cancer | ~10 (effective dose) | 72 |
| HeLa | Cervical Cancer | 14 | Not Specified |
| U251MG | Glioma | Dose-dependent reduction in viability at 12.5, 25, and 50 nM | Not Specified |
| A172 | Glioma | Dose-dependent reduction in viability at 12.5, 25, and 50 nM | Not Specified |
| MG63 | Osteosarcoma | Dose-dependent reduction in viability at 12.5, 25, 50, and 100 nM | 24 |
| U2OS | Osteosarcoma | Dose-dependent reduction in viability at 12.5, 25, 50, and 100 nM | 24 |
| K562 | Chronic Myelogenous Leukemia | Not specified, but dose-dependent inhibition from 10 µM | 24 |
Note: IC50 values can vary between different studies and experimental conditions.[1][6][7][8][11][12]
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[13] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[8][13] Be careful to avoid introducing bubbles.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[9][13]
Transwell Migration Assay
-
Cell Preparation: Culture cells to about 80-90% confluency. The day before the assay, starve the cells in a serum-free medium for 12-24 hours.
-
Chamber Setup: Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.
-
Chemoattractant: Add 600 µL of culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Harvest the starved cells and resuspend them in a serum-free medium at a concentration of 1 x 10⁵ cells/mL. Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours), but does not allow for cell division.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde. Stain the cells with a solution such as 0.1% crystal violet.
-
Quantification: After washing and drying, count the number of migrated cells in several random fields under a microscope. Alternatively, the stain can be eluted and the absorbance measured.
Mandatory Visualizations
Caption: A general experimental workflow for assessing the effects of this compound on cancer cell lines.
Caption: Simplified signaling pathways affected by this compound in cancer cells.
Caption: A logical troubleshooting guide for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Dual Inducer of Autophagy and Apoptosis, Inhibits Angiogenesis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a dual inducer of autophagy and apoptosis, inhibits angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 7. stackscientific.nd.edu [stackscientific.nd.edu]
- 8. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 9. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 10. The cardiac glycoside this compound inhibits the growth of colorectal cancer cells in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic effects of the cardenolide this compound and its Na,K-ATPase regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Addressing Convallatoxin off-target cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Convallatoxin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on addressing its off-target cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cardiac glycoside that primarily acts by inhibiting the Na+/K+-ATPase pump.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, affecting cellular processes like muscle contraction.[2] While this is its well-established mechanism in cardiac cells, its anti-cancer effects are linked to both this on-target effect and several off-target mechanisms.
Q2: What are the known off-target effects of this compound that contribute to cytotoxicity?
This compound's cytotoxicity, particularly in cancer cells, is not solely dependent on Na+/K+-ATPase inhibition. It is known to induce off-target effects through the modulation of several key signaling pathways, leading to:
-
Apoptosis (Programmed Cell Death): this compound can induce apoptosis by increasing the cleavage of caspase-3 and PARP.[1]
-
Autophagy: It can trigger autophagy, a cellular self-degradation process, often through the inhibition of the mTOR signaling pathway.[1]
-
Modulation of Signaling Pathways: this compound has been shown to affect multiple signaling pathways independent of its primary target, including the JAK/STAT, Wnt/β-catenin, and mTOR pathways.[3][4][5]
Q3: Is the cytotoxicity of this compound selective for cancer cells?
While some studies suggest that certain cancer cell lines may be more sensitive to this compound than some normal cell lines, it is not universally selective and can exhibit significant cytotoxicity in non-cancerous cells.[6][7][8] For example, Human Umbilical Vein Endothelial Cells (HUVECs) have shown reduced viability upon treatment with this compound.[7][9] The degree of selectivity can vary depending on the cell type and the specific experimental conditions.
Troubleshooting Guides
Problem 1: High cytotoxicity observed in my non-cancerous control cell line at concentrations effective against my cancer cell line.
Possible Cause & Solution:
-
Narrow Therapeutic Window: this compound has a narrow therapeutic index, meaning the concentrations that are effective against cancer cells can also be toxic to normal cells.[1]
-
Troubleshooting Step 1: Dose-Response and Time-Course Optimization. Perform a detailed dose-response and time-course experiment on both your cancer and non-cancerous cell lines to identify a concentration and incubation time that maximizes cancer cell death while minimizing toxicity to normal cells.
-
Troubleshooting Step 2: Intermittent Dosing. Instead of continuous exposure, consider an intermittent dosing schedule (e.g., 24 hours on, 24 hours off) to allow normal cells to recover while still exerting an effect on the more sensitive cancer cells.
-
Troubleshooting Step 3: Co-treatment with a cytoprotective agent. While specific agents for this compound are not well-documented, exploring co-treatment with antioxidants or other cytoprotective agents for the non-cancerous cells could be a research direction.
-
Problem 2: I am not observing the expected induction of apoptosis (e.g., no cleaved caspase-3) even though I see a decrease in cell viability.
Possible Cause & Solution:
-
Alternative Cell Death Mechanisms: this compound can induce other forms of cell death, such as autophagy or necrosis, which may be more prominent in your cell line.[8]
-
Troubleshooting Step 1: Assess for Autophagy. Analyze markers of autophagy, such as the conversion of LC3-I to LC3-II by Western blot or immunofluorescence.
-
Troubleshooting Step 2: Assess for Necrosis. Use a dye that stains necrotic cells, such as Propidium Iodide (PI), in your flow cytometry experiments alongside Annexin V. An increase in PI-positive, Annexin V-negative or double-positive cells could indicate necrosis.
-
-
Timing of Apoptosis: The peak of apoptosis induction can be transient.
-
Troubleshooting Step 3: Time-Course Analysis. Perform a time-course experiment to detect cleaved caspase-3 at earlier or later time points (e.g., 6, 12, 24, 48 hours). The signal for cleaved caspases can be stronger at earlier time points.[10]
-
-
Technical Issues with Western Blot:
-
Troubleshooting Step 4: Use a Positive Control. Include a positive control for apoptosis (e.g., cells treated with staurosporine) to ensure your Western blot protocol for cleaved caspase-3 is working correctly.[10]
-
Troubleshooting Step 5: Optimize Protein Load and Antibody Concentration. Load a sufficient amount of protein (at least 20-30 µg of cell extract) and optimize the dilution of your primary antibody.[10][11]
-
Problem 3: My experimental results with this compound are not reproducible.
Possible Cause & Solution:
-
Compound Stability and Handling: this compound, like many natural products, can be sensitive to storage and handling.
-
Troubleshooting Step 1: Aliquot and Store Properly. Upon receipt, dissolve this compound in an appropriate solvent (e.g., DMSO) at a high concentration, create small-volume aliquots, and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Culture Conditions: Minor variations in cell culture conditions can significantly impact cellular responses.
-
Troubleshooting Step 2: Standardize Cell Culture Practices. Ensure consistency in cell passage number, seeding density, media composition, and serum concentration.
-
-
Assay-Specific Variability:
-
Troubleshooting Step 3: Adhere to a Strict Protocol. For assays like CCK-8, ensure consistent incubation times with the reagent and avoid introducing bubbles into the wells.[3] For flow cytometry, ensure proper compensation and gating strategies are used consistently.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound in various cell lines to provide a comparative overview of its cytotoxic effects.
| Cell Line | Cell Type | Incubation Time | IC50 (nM) | Reference |
| Cancer Cell Lines | ||||
| HCT116 | Colorectal Carcinoma | 24 h | ~50 | [12] |
| A549 | Non-small Cell Lung Cancer | 72 h | ~10 | [1] |
| MCF-7 | Breast Adenocarcinoma (ER+) | 24 h | 27.65 ± 8.5 | [13] |
| 72 h | 5.32 ± 0.15 | [13] | ||
| MDA-MB-468 | Breast Adenocarcinoma (TNBC) | 24 h | 41.30 ± 6.33 | [13] |
| 72 h | 22.90 ± 1.10 | [13] | ||
| MDA-MB-231 | Breast Adenocarcinoma (TNBC) | 24 h | 281.03 ± 36.01 | [13] |
| 72 h | 155.55 ± 28.49 | [13] | ||
| MG63 | Osteosarcoma | 24 h | Dose-dependent inhibition | [4] |
| U2OS | Osteosarcoma | 24 h | Dose-dependent inhibition | [4] |
| U251MG | Glioblastoma | 24, 48, 72 h | Dose-dependent inhibition | [3] |
| A172 | Glioblastoma | 24, 48, 72 h | Dose-dependent inhibition | [3] |
| Non-Cancerous Cell Lines | ||||
| WI-38 | Normal Human Lung Fibroblast | 24 h | Less effective than on HCT116 | [6] |
| HUVEC | Human Umbilical Vein Endothelial | 4 h | Significant viability decrease | [7][9] |
Experimental Protocols
1. Cell Viability Assessment using CCK-8 Assay
This protocol is adapted for determining the cytotoxic effects of this compound.
-
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Detection using Annexin V/PI Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
3. Detection of Cleaved Caspase-3 by Western Blot
This protocol is for confirming the induction of apoptosis by detecting the active form of caspase-3.
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Treat cells with this compound and a positive control for apoptosis (e.g., staurosporine).
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 12-15% polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescence reagent and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
Signaling Pathways and Experimental Workflows
Caption: Off-target signaling pathways modulated by this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Logical troubleshooting guide for common this compound experimental issues.
References
- 1. sinobiological.com [sinobiological.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound inhibits proliferation and angiogenesis of glioma cells via regulating JAK/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses osteosarcoma cell proliferation, migration, invasion, and enhances osteogenic differentiation by downregulating parathyroid hormone receptor 1 (PTHR1) expression and inactivating Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound promotes apoptosis and inhibits proliferation and angiogenesis through crosstalk between JAK2/STAT3 (T705) and mTOR/STAT3 (S727) signaling pathways in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the anticancer properties of cardiac glycosides by neoglycorandomization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
- 9. This compound, the primary cardiac glycoside in lily of the valley (Convallaria majalis), induces tissue factor expression in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. The cardiac glycoside this compound inhibits the growth of colorectal cancer cells in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor effects of naturally occurring cardiac glycosides this compound and peruvoside on human ER+ and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Convallatoxin Interference in Immunoassays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating Convallatoxin interference in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with our immunoassays?
A1: this compound is a potent cardiac glycoside found in plants of the Convallaria genus, commonly known as Lily of the Valley. Its chemical structure is very similar to that of Digoxin, another well-known cardiac glycoside used in medicine.[1] This structural similarity is the primary reason for its interference in immunoassays, particularly those designed to detect Digoxin. The antibodies used in these assays can cross-react with this compound, leading to inaccurate, often falsely elevated, results.[2][3]
Q2: We are observing unexpected positive results in our Digoxin immunoassay for samples that should be negative. Could this compound be the cause?
A2: Yes, this is a strong possibility. Due to significant cross-reactivity, this compound can produce measurable "apparent" Digoxin concentrations in samples that do not contain Digoxin.[2][3][4] The degree of this interference can vary considerably between different immunoassay platforms.[2][3][4] If your samples could potentially be contaminated with Lily of the Valley extracts or if you are testing other natural products, this compound interference should be a primary suspect.
Q3: How can we confirm that this compound is the source of the interference?
A3: The most direct way is to test a sample known to contain this compound but not the target analyte of your immunoassay. If you observe a positive signal, this indicates cross-reactivity. Additionally, you can perform spike and recovery experiments, as detailed in the troubleshooting guides below, to assess the impact of a known concentration of this compound on your assay's accuracy.
Q4: Are there any immunoassays that are less susceptible to this compound interference?
A4: Yes, the susceptibility to interference varies among different immunoassay platforms. For instance, studies have shown that some Digoxin immunoassays, such as the ADVIA Centaur assay, exhibit minimal interference from this compound compared to others, like the LOCI Digoxin assay, which shows significant interference.[5] It is crucial to evaluate the cross-reactivity of your specific assay with this compound.
Troubleshooting Guides
Issue 1: Suspected False-Positive Results Due to this compound Cross-Reactivity
This guide will help you determine if this compound is causing false-positive signals in your immunoassay.
Recommended Action: Perform a Spike and Recovery experiment.
Objective: To determine if the presence of this compound in a sample matrix affects the accurate measurement of your target analyte.
A spike and recovery experiment involves adding a known amount of your target analyte (the "spike") to your sample matrix and measuring the recovery of the spiked analyte. If components in the matrix, such as this compound, interfere with the assay, the recovery will be significantly different from 100%.
Experimental Protocols
Protocol 1: Spike and Recovery for Assessing this compound Interference
Materials:
-
Your immunoassay kit (e.g., ELISA)
-
Samples to be tested
-
A sample known to be free of the target analyte (negative control matrix)
-
A standard solution of your target analyte
-
A solution of this compound
-
Assay-specific diluents and buffers
Procedure:
-
Prepare Spiked Samples:
-
Take two aliquots of your sample matrix.
-
To one aliquot, add a known concentration of your target analyte (the "spiked sample"). The final concentration of the spike should be in the mid-range of your assay's standard curve.
-
To the other aliquot, add an equal volume of diluent (the "unspiked sample").
-
-
Prepare a Spiked Negative Control:
-
Take an aliquot of the negative control matrix and spike it with the same concentration of the target analyte as in the spiked sample.
-
-
Introduce this compound:
-
Prepare a separate set of spiked and unspiked samples as in step 1.
-
To these samples, add this compound at a concentration relevant to your experimental conditions.
-
-
Run the Immunoassay:
-
Assay the unspiked sample, the spiked sample, the spiked negative control, and the this compound-containing samples according to your immunoassay protocol.
-
-
Calculate Percent Recovery:
-
Use the following formula: % Recovery = [(Concentration of Spiked Sample - Concentration of Unspiked Sample) / Concentration of Spiked Analyte] x 100
-
An acceptable recovery range is typically 80-120%. A recovery outside this range in the presence of this compound suggests interference.
-
Issue 2: Non-Linear Dilution Effects in the Presence of this compound
If you observe that serially diluting a sample does not result in a proportional decrease in the measured analyte concentration, this compound or other matrix components may be interfering with the assay.
Recommended Action: Perform a Linearity of Dilution experiment.
Objective: To assess whether the interference from this compound is concentration-dependent.
Protocol 2: Linearity of Dilution
Materials:
-
Your immunoassay kit
-
A high-concentration sample suspected of interference
-
Assay-specific diluent
Procedure:
-
Prepare Serial Dilutions:
-
Create a series of dilutions of your high-concentration sample using the assay diluent (e.g., 1:2, 1:4, 1:8, 1:16).
-
-
Run the Immunoassay:
-
Assay the neat sample and all dilutions according to your protocol.
-
-
Analyze the Results:
-
Multiply the measured concentration of each dilution by its dilution factor to get the corrected concentration.
-
Ideally, the corrected concentrations should be consistent across all dilutions. A significant deviation or trend in the corrected concentrations as the dilution factor changes indicates a matrix effect, potentially caused by this compound.
-
Quantitative Data Summary
The following table summarizes the apparent Digoxin concentrations measured in different immunoassay platforms when drug-free serum was supplemented with varying concentrations of this compound. This data highlights the variable cross-reactivity across different systems.
| This compound Concentration (µg/mL) | Abbott Architect Apparent Digoxin (ng/mL) | Beckman Coulter UniCel DxI Apparent Digoxin (ng/mL) | Ortho Clinical Diagnostics Vitros 5600 Apparent Digoxin (ng/mL) | Roche Cobas 6000 Apparent Digoxin (ng/mL) | Siemens Dimension Vista Apparent Digoxin (ng/mL) |
| 0.05 | 0.3 | 0.1 | 0.1 | 0.1 | 0.2 |
| 0.1 | 0.5 | 0.2 | 0.2 | 0.2 | 0.3 |
| 0.25 | 1.0 | 0.4 | 0.4 | 0.4 | 0.6 |
| 0.5 | 1.6 | 0.7 | 0.7 | 0.7 | 1.0 |
| 1.0 | 2.6 | 1.2 | 1.1 | 1.1 | 1.6 |
| 2.5 | 4.9 | 2.4 | 2.3 | 2.2 | 3.1 |
| 5.0 | >5.0 | 3.8 | 3.6 | 3.5 | 4.8 |
| 10.0 | >5.0 | >5.0 | >5.0 | >5.0 | >5.0 |
| 25.0 | >5.0 | >5.0 | >5.0 | >5.0 | >5.0 |
| 50.0 | >5.0 | >5.0 | >5.0 | >5.0 | >5.0 |
| 100.0 | >5.0 | >5.0 | >5.0 | >5.0 | >5.0 |
| 500.0 | >5.0 | >5.0 | >5.0 | >5.0 | >5.0 |
Data adapted from a study on the cross-reactivity of this compound in five common Digoxin immunoassays.[2]
Visualizing Interference and Biological Pathways
Mechanism of Immunoassay Interference
The following diagram illustrates how a structurally similar molecule like this compound can cause interference in a competitive immunoassay designed for a specific target analyte.
Caption: Competitive immunoassay interference by this compound.
Troubleshooting Workflow for Suspected Interference
This workflow provides a logical sequence of steps to identify and mitigate immunoassay interference.
Caption: A logical workflow for troubleshooting immunoassay interference.
This compound Signaling Pathway
This compound, like other cardiac glycosides, primarily acts by inhibiting the Na+/K+-ATPase pump. This initial event triggers a cascade of downstream signaling events.
Caption: Simplified signaling cascade initiated by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Rapid Detection of this compound Using Five Digoxin Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid detection of this compound using five digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, the active cardiac glycoside of lily of the valley, minimally affects the ADVIA Centaur digoxin assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Convallatoxin Toxicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing Convallatoxin toxicity in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of this compound toxicity in animal models?
A1: this compound is a cardiac glycoside with a narrow therapeutic index.[1] Acute toxicity typically manifests as a combination of gastrointestinal and cardiovascular effects. Common signs include:
-
Gastrointestinal: Salivation, nausea, vomiting, and anorexia.[1]
-
Cardiovascular: Bradycardia (slow heart rate), arrhythmias (irregular heartbeat), and hypertension.[1] In severe cases, this can progress to ventricular fibrillation, cardiac arrest, and death.
-
Neurological: Dizziness, fatigue, and convulsions have been noted in cases of poisoning by digitalis-like compounds.[1]
-
Renal (in cats): this compound can cause nephrotoxicity and acute renal failure in felines.[1]
Q2: What is the primary mechanism of this compound toxicity?
A2: this compound, like other cardiac glycosides, inhibits the sodium-potassium ATPase (Na+/K+-ATPase) pump in cell membranes, particularly in cardiac muscle cells.[1] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration. The elevated calcium levels enhance cardiac contractility but can also lead to the cardiac arrhythmias characteristic of toxicity.
Q3: Are there any specific antidotes for this compound toxicity?
A3: Currently, there is no specific, FDA-approved antidote for this compound. While digoxin-specific immune Fab (Fab fragments) are used for digoxin overdose, their efficacy against this compound is not well-established. In vitro studies have shown that DigiFab®, a common digoxin antidote, does not effectively bind to this compound.[2][3] However, another product, DigiBind®, has demonstrated some in vitro binding to this compound, suggesting it could potentially be a treatment, though in vivo data is lacking.[1][3]
Q4: Can I use digoxin immunoassays to monitor this compound levels in my animal models?
A4: Yes, several commercially available digoxin immunoassays show cross-reactivity with this compound and can be used for its rapid detection in serum.[2][3] However, the degree of cross-reactivity can vary between different assay platforms.[2] It is crucial to validate the specific assay being used for its ability to detect this compound. While useful for confirming exposure, these assays may not provide precise quantitative measurements of this compound concentration.
Troubleshooting Guides
Issue 1: Sudden onset of severe bradycardia and arrhythmias post-administration.
-
Immediate Action:
-
Administer Atropine: Atropine is a first-line treatment for symptomatic bradycardia caused by cardiac glycoside toxicity.[4] It acts by blocking the parasympathetic stimulation of the heart.
-
Consider Antiarrhythmic Drugs: For ventricular arrhythmias that do not respond to correction of electrolyte imbalances, Class IB antiarrhythmics like lidocaine may be considered. Phenytoin has also been used for digitalis-induced arrhythmias.[5]
-
-
Experimental Protocol: Atropine Administration for Bradycardia
-
Preparation: Prepare a fresh solution of atropine sulfate in sterile saline.
-
Dosage: A typical starting dose in small animal models is 0.02-0.04 mg/kg.
-
Administration: Administer via intravenous (IV) or intraperitoneal (IP) injection for rapid onset.
-
Monitoring: Continuously monitor the animal's heart rate and rhythm using electrocardiography (ECG). Repeat dosing may be necessary, but be cautious of inducing tachycardia.
-
Issue 2: Gastrointestinal distress (vomiting, diarrhea) observed after oral administration.
-
Immediate Action:
-
Administer Activated Charcoal: If the this compound was administered orally and the ingestion was recent (ideally within 1-2 hours), administration of activated charcoal can help reduce further absorption from the gastrointestinal tract.[4][6][7][8]
-
Fluid Therapy: Provide supportive care with intravenous or subcutaneous fluids to prevent dehydration and correct any electrolyte imbalances resulting from vomiting or diarrhea.
-
-
Experimental Protocol: Activated Charcoal Administration
-
Preparation: Use a veterinary-grade activated charcoal slurry. Some formulations contain a cathartic like sorbitol to speed up transit time, but this should be used with caution to avoid causing severe diarrhea and dehydration.[7]
-
Administration: Administer orally via gavage. Ensure the animal's airway is protected to prevent aspiration.
-
Monitoring: Monitor for black feces, which indicates the passage of the charcoal. Also, monitor hydration status and electrolyte levels.
-
Issue 3: Hypercoagulable state or thrombosis observed in long-term studies.
-
Potential Strategy:
-
Anticoagulation Therapy: Recent research suggests that this compound can induce the expression of tissue factor in endothelial cells, potentially leading to a hypercoagulable state.[10][11] While still an area of investigation, the use of anticoagulants could be a novel therapeutic strategy to mitigate this effect.
-
Quantitative Data Summary
| Mitigation Strategy | Agent | Typical Dosage (Small Animal Models) | Route of Administration | Primary Indication | Reference |
| Gastrointestinal Decontamination | Activated Charcoal | 1-2 g/kg | Oral (gavage) | Recent oral ingestion | [7][9] |
| Bradycardia Management | Atropine Sulfate | 0.02-0.04 mg/kg | IV, IP, SC | Symptomatic bradycardia | [4] |
| Ventricular Arrhythmia Management | Lidocaine | 1-2 mg/kg bolus, followed by CRI | IV | Ventricular tachycardia | [5] |
| Potential Antidote (In Vitro Data) | DigiBind® | N/A (in vivo dose not established) | N/A | Direct binding of this compound | [1][3] |
Visualizations
Caption: Mechanism of this compound-induced cardiotoxicity.
Caption: Experimental workflow for mitigating this compound toxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Rapid Detection of this compound Using Five Digoxin Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. calpoison.org [calpoison.org]
- 5. Antiarrhythmics for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. Activated Charcoal for Dogs and Cats | PetMD [petmd.com]
- 7. Principles of Toxicosis Treatment in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 8. vettimes.com [vettimes.com]
- 9. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound, the primary cardiac glycoside in lily of the valley (Convallaria majalis), induces tissue factor expression in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Convallatoxin Delivery for Therapeutic Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on enhancing the delivery of Convallatoxin for therapeutic applications.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its therapeutic applications?
This compound is a cardiac glycoside found in plants of the Convallaria genus, such as lily of the valley.[1] Traditionally used for cardiac conditions, it has shown significant potential in cancer therapy.[2] It exhibits anti-proliferative, apoptotic, and anti-angiogenic effects in various cancer cell lines, including colorectal, glioma, and osteosarcoma.[3][4]
2. What are the main challenges in the therapeutic delivery of this compound?
The primary challenges include its narrow therapeutic index and potential for systemic toxicity.[1][2] Its cytotoxic effects are not specific to cancer cells and can affect healthy tissues, leading to adverse effects.[5] Improving delivery systems aims to enhance tumor-specific targeting, reduce systemic toxicity, and improve the compound's overall therapeutic efficacy.
3. Why should I consider encapsulating this compound in nanoparticles or liposomes?
Encapsulation of therapeutic agents in nanoparticles or liposomes can offer several advantages, including:
-
Improved Solubility and Stability: Protects the drug from degradation and improves its solubility in physiological environments.
-
Enhanced Bioavailability: Can increase the circulation half-life of the drug.
-
Targeted Delivery: Nanoparticles and liposomes can be functionalized with targeting ligands to specifically bind to receptors overexpressed on cancer cells, increasing drug concentration at the tumor site.
-
Reduced Systemic Toxicity: By targeting the drug to the tumor, exposure to healthy tissues is minimized, thereby reducing side effects.[6]
-
Controlled Release: Formulations can be designed for sustained or triggered release of the drug at the target site.
4. What are the key signaling pathways affected by this compound?
This compound's anti-cancer effects are mediated through the inhibition of several key signaling pathways, primarily:
-
Na+/K+-ATPase Pump: As a cardiac glycoside, this compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump.[1][7]
-
mTOR Signaling Pathway: this compound has been shown to block the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[1]
-
JAK/STAT3 Signaling Pathway: It inhibits the JAK/STAT3 pathway, which is crucial for cell proliferation, survival, and angiogenesis in cancer.[3]
Troubleshooting Guides
Nanoparticle Formulation
| Problem | Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency | Poor solubility of this compound in the chosen organic solvent. | 1. Screen different organic solvents (e.g., acetone, acetonitrile, dichloromethane) to find one that provides good solubility for this compound while being miscible with the aqueous phase. 2. Optimize the drug-to-polymer ratio; a very high ratio can lead to drug precipitation. 3. Consider using a different nanoparticle formulation method, such as emulsion-solvent evaporation, which can be more suitable for hydrophobic drugs. |
| Particle Aggregation | Insufficient stabilization of nanoparticles. | 1. Increase the concentration of the stabilizing agent (e.g., PVA, Pluronic F68). 2. Optimize the pH of the aqueous phase to ensure sufficient surface charge for electrostatic repulsion. 3. Ensure thorough mixing during the nanoprecipitation process. |
| Broad Particle Size Distribution | Inconsistent mixing speed or temperature during formulation. | 1. Use a constant and high stirring rate during the addition of the organic phase to the aqueous phase. 2. Maintain a constant temperature throughout the process. 3. Consider using a microfluidic device for more controlled and reproducible mixing. |
| Premature Drug Release | High drug loading leading to surface-adsorbed drug. | 1. Wash the nanoparticle suspension thoroughly after preparation to remove any unencapsulated or surface-adsorbed drug. 2. Optimize the drug-to-polymer ratio to avoid exceeding the loading capacity of the polymer matrix. 3. Consider using a polymer with a higher affinity for this compound to improve retention. |
Liposomal Formulation
| Problem | Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency | Inefficient passive entrapment of this compound. | 1. Optimize the lipid composition. The inclusion of cholesterol can increase the stability of the lipid bilayer and improve drug retention. 2. Use a remote loading method (pH or ion gradient) if applicable to this compound's chemical properties to actively load the drug into the liposomes. 3. Increase the initial drug concentration in the hydration buffer, but be mindful of solubility limits. |
| Liposome Instability (Aggregation/Fusion) | Inappropriate lipid composition or storage conditions. | 1. Incorporate PEGylated lipids into the formulation to create a steric barrier and prevent aggregation. 2. Store liposome suspensions at 4°C and avoid freezing, which can disrupt the lipid bilayer. 3. Ensure the zeta potential is sufficiently high (positive or negative) to ensure electrostatic repulsion. |
| Drug Leakage during Storage | Instability of the lipid bilayer. | 1. Increase the cholesterol content in the liposome formulation to enhance membrane rigidity. 2. Use lipids with a higher phase transition temperature (Tm). 3. Lyophilize the liposomes with a cryoprotectant (e.g., sucrose, trehalose) for long-term storage.[8] |
| Difficulty in Downsizing (Extrusion) | High lipid concentration or inappropriate extrusion temperature. | 1. Ensure the extrusion is performed at a temperature above the Tm of the lipids to ensure the membrane is in a fluid state. 2. Start with larger pore size membranes and gradually move to smaller ones. 3. Reduce the lipid concentration if the suspension is too viscous. |
Data Presentation
The following tables summarize hypothetical quantitative data for this compound delivery systems. Note: As of late 2025, specific data for this compound-loaded nanoparticles and liposomes is limited in publicly available literature. The data presented here is extrapolated from studies on free this compound and delivery systems for other cardiac glycosides and hydrophobic drugs.
Table 1: In Vitro Cytotoxicity of Free vs. Encapsulated this compound
| Formulation | Cell Line | IC50 (nM) |
| Free this compound | HCT116 (Colon Cancer) | 50[1] |
| Free this compound | A549 (Lung Cancer) | 10 (after 72h)[1] |
| Hypothetical PLGA-PEG Nanoparticles | HCT116 (Colon Cancer) | 35 |
| Hypothetical Liposomal Formulation | A549 (Lung Cancer) | 8 |
Table 2: Physicochemical Properties of Hypothetical this compound Delivery Systems
| Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| PLGA-PEG Nanoparticles | 150 ± 20 | < 0.2 | -25 ± 5 | ~70 | ~5 |
| Liposomal Formulation | 120 ± 15 | < 0.15 | -30 ± 5 | ~60 | ~3 |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA-PEG Nanoparticles by Nanoprecipitation
-
Preparation of Organic Phase:
-
Dissolve 50 mg of PLGA-PEG copolymer and 5 mg of this compound in 5 mL of acetone.
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Preparation of Aqueous Phase:
-
Prepare 10 mL of a 1% (w/v) polyvinyl alcohol (PVA) solution in deionized water.
-
Stir the PVA solution at 500 rpm on a magnetic stirrer.
-
-
Nanoprecipitation:
-
Using a syringe pump, add the organic phase dropwise to the aqueous phase at a constant rate of 0.5 mL/min.
-
Continue stirring for 4 hours at room temperature to allow for solvent evaporation and nanoparticle hardening.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step twice to remove unencapsulated drug and excess PVA.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency and drug loading by dissolving a known amount of lyophilized nanoparticles in a suitable solvent and quantifying the this compound content using HPLC.
-
Protocol 2: Formulation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Preparation of Lipid Film:
-
Dissolve 100 mg of a lipid mixture (e.g., DSPC:Cholesterol:DSPE-PEG(2000) at a 55:40:5 molar ratio) and 10 mg of this compound in 10 mL of chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film.
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with 10 mL of a suitable buffer (e.g., PBS, pH 7.4) by rotating the flask at a temperature above the lipid Tm for 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Downsizing:
-
Extrude the MLV suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) using a lipid extruder to form large unilamellar vesicles (LUVs) with a uniform size distribution.
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the liposome size, PDI, and zeta potential using DLS.
-
Quantify the encapsulation efficiency and drug loading by disrupting the liposomes with a suitable detergent and measuring the this compound concentration by HPLC.
-
Mandatory Visualizations
Caption: Experimental workflow for formulation and evaluation.
Caption: this compound's inhibition of the mTOR signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ffhdj.com [ffhdj.com]
- 3. This compound inhibits proliferation and angiogenesis of glioma cells via regulating JAK/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses osteosarcoma cell proliferation, migration, invasion, and enhances osteogenic differentiation by downregulating parathyroid hormone receptor 1 (PTHR1) expression and inactivating Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, the primary cardiac glycoside in lily of the valley (Convallaria majalis), induces tissue factor expression in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the effect of liposome encapsulation on the vesicant properties, acute and cardiac toxicities, and antitumor efficacy of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quo vadis Cardiac Glycoside Research? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Path from Lab to Clinic: A Technical Guide for Convallatoxin Research
Technical Support Center
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Convallatoxin, this guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during preclinical research and clinical trial development.
Frequently Asked Questions (FAQs)
1. Preclinical Efficacy and Mechanism of Action
-
Q: What is the primary mechanism of action of this compound's anti-cancer effects? A: The primary mechanism is the inhibition of the Na+/K+-ATPase pump on the cell membrane. This disruption of the sodium and potassium ion gradient leads to an increase in intracellular calcium levels, which in turn triggers downstream signaling pathways that induce apoptosis (programmed cell death) and autophagy (a cellular degradation process).[1]
-
Q: Which signaling pathways are modulated by this compound? A: this compound has been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Notably, it inhibits the mTOR and JAK/STAT3 signaling pathways.[1] There is also evidence of crosstalk between these two pathways in colorectal cancer, where this compound can collaboratively regulate STAT3 activation.
-
Q: At what concentrations is this compound effective in preclinical cancer models? A: this compound demonstrates potent anti-cancer effects at nanomolar concentrations. For instance, it has been shown to induce apoptosis and autophagy at around 10 nM and inhibit angiogenesis at concentrations as low as 2–4 nM.[1] However, the effective dose can vary depending on the cancer cell line and the duration of exposure.
2. Challenges in Clinical Translation
-
Q: What are the major hurdles in translating this compound research to human clinical trials? A: The primary challenges include:
-
Narrow Therapeutic Index: this compound has a very small window between a therapeutic dose and a toxic one (around 40-50 nM), increasing the risk of adverse effects.[1]
-
Cardiotoxicity: As a cardiac glycoside, this compound can cause significant cardiovascular side effects, including arrhythmias and heart failure, which are major safety concerns in clinical trials.
-
Lack of Human Pharmacokinetic Data: There is a significant gap in the understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) profile in humans. Preclinical animal studies indicate metabolism in the liver to convallatoxol, but human-specific data is scarce.
-
No Registered Clinical Trials: To date, there are no publicly registered clinical trials specifically for this compound for any indication. Clinical development of cardiac glycosides for cancer is an emerging area, with some trials on other compounds like digoxin providing insights into the potential challenges.[2][3][4][5][6]
-
-
Q: Are there any established biomarkers to predict patient response to this compound? A: Currently, there are no validated biomarkers to predict which patients might respond best to this compound therapy. Future clinical trials would need to incorporate molecular testing to identify potential predictive markers.[2]
3. Experimental Troubleshooting
-
Q: My cell viability assay results with this compound are inconsistent. What could be the issue? A: Inconsistencies in cell viability assays (e.g., MTT, XTT) can arise from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as this can significantly impact the final absorbance reading.
-
Compound Solubility: this compound may have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent (like DMSO) before diluting it in the cell culture medium. Precipitates can lead to inaccurate dosing.
-
Incubation Time: The cytotoxic effects of this compound are time-dependent.[7] Standardize the incubation period across all experiments for comparable results.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the assay. Consider reducing the serum concentration or using a serum-free medium during the treatment period if it doesn't affect cell health.
-
-
Q: I am having difficulty detecting apoptosis in my Western blot for caspase-3 and PARP cleavage after this compound treatment. What should I check? A:
-
Timing of Lysate Collection: The peak of apoptosis can be transient. Perform a time-course experiment to determine the optimal time point for observing caspase-3 and PARP cleavage after this compound treatment.
-
Antibody Quality: Ensure the primary antibodies for cleaved caspase-3 and cleaved PARP are validated for Western blotting and are used at the recommended dilution.
-
Positive Control: Include a positive control for apoptosis (e.g., cells treated with staurosporine) to confirm that the experimental setup and reagents are working correctly.
-
Loading Control: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
-
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines. It is important to note that these values can vary depending on the experimental conditions, such as the specific assay used and the duration of drug exposure.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| MCF-7 | Breast Cancer | 27.65 ± 8.5 | 24 |
| MCF-7 | Breast Cancer | 5.32 ± 0.15 | 72 |
| A549 | Non-small cell lung cancer | ~10 (effective dose) | Not Specified |
| HCT116 | Colon Cancer | ~50 (LD50) | Not Specified |
| U251MG | Glioma | Dose-dependent decrease in viability at 12.5, 25, and 50 nM | Not Specified |
| A172 | Glioma | Dose-dependent decrease in viability at 12.5, 25, and 50 nM | Not Specified |
| MG63 | Osteosarcoma | Dose-dependent decrease in viability at 12.5, 25, 50, and 100 nM | 24 |
| U2OS | Osteosarcoma | Dose-dependent decrease in viability at 12.5, 25, 50, and 100 nM | 24 |
Key Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cells and calculate the IC50 value.
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 nM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Apoptosis Detection (Western Blot for Caspase-3 and PARP Cleavage)
-
Objective: To detect the induction of apoptosis by this compound through the analysis of key apoptotic protein cleavage.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and time point. Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. In Vitro Angiogenesis (Tube Formation Assay)
-
Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures.
-
Methodology:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.
-
Cell Seeding and Treatment: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells in the presence of various concentrations of this compound.
-
Incubation: Incubate the plate at 37°C for 4-18 hours to allow for tube formation.
-
Visualization and Quantification: Visualize the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Repurposing cardiac glycosides for anticancer treatment: a review of clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac glycosides in cancer therapy: from preclinical investigations towards clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions [mdpi.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. ffhdj.com [ffhdj.com]
Refining experimental design for Convallatoxin studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Convallatoxin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Question: My this compound precipitate out of solution during the experiment. How can I improve its solubility?
Answer:
This compound is soluble in alcohol and acetone, and slightly soluble in chloroform, ethyl acetate, and water.[1] For cell culture experiments, it is common to prepare a high-concentration stock solution in a solvent like DMSO and then dilute it to the final working concentration in the cell culture medium.
Troubleshooting Steps:
-
Initial Dissolution: Ensure the initial stock solution is fully dissolved. Gentle warming and vortexing can aid dissolution.
-
Final Concentration: Avoid high final concentrations of the organic solvent in your culture medium, as this can be toxic to cells. Typically, the final DMSO concentration should be kept below 0.5%.
-
Precipitation in Media: If you observe precipitation upon dilution in the media, try a serial dilution approach. Instead of a single large dilution, perform several smaller dilution steps.
-
Protein Binding: Components in serum-containing media can sometimes interact with the compound. Consider reducing the serum percentage during the treatment period if compatible with your experimental design.
2. Question: I am observing high variability in my dose-response curves. What are the potential causes and solutions?
Answer:
Variability in dose-response curves can stem from several factors, including the compound's stability, experimental technique, and the biological system itself. This compound has a narrow therapeutic index, meaning the concentration window between therapeutic and toxic effects is small, which can contribute to variability.[1]
Troubleshooting Steps:
-
Compound Stability: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the stock solution at -20°C or -80°C in small aliquots.
-
Cell Seeding Density: Ensure a consistent cell seeding density across all wells and plates. Variations in cell number at the start of the experiment will lead to variability in the final readout.
-
Treatment Duration: The cytotoxic effects of this compound are time-dependent.[1] Ensure precise and consistent incubation times for all experimental groups.
-
Assay Choice: The choice of cytotoxicity assay can influence results. Consider cross-validating your findings with a secondary assay that measures a different biological endpoint (e.g., complementing an MTT assay with an LDH release assay).
3. Question: I am not observing the expected apoptotic effect of this compound. What could be wrong?
Answer:
This compound has been shown to induce apoptosis through the cleavage of caspase-3 and PARP.[1] If you are not observing this, consider the following:
Troubleshooting Steps:
-
Concentration and Time: The induction of apoptosis is both dose- and time-dependent. You may need to optimize the concentration range and treatment duration for your specific cell line. For example, a dose of 10 nM for 72 hours has been shown to be effective in MCF-7 cells.[1]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is possible your cell line is more resistant. Consider including a positive control for apoptosis induction to ensure your assay is working correctly.
-
Mechanism of Cell Death: While apoptosis is a known mechanism, this compound can also induce other forms of cell death, such as autophagy.[1] You may need to investigate other cell death pathways.
-
Assay Timing: The timing of your apoptosis assay is critical. If you measure too early, you may not see a significant effect. If you measure too late, the cells may have already undergone secondary necrosis. A time-course experiment is recommended.
Quantitative Data Summary
Table 1: Reported Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Assay | Concentration | Effect | Reference |
| A549 (Non-small cell lung cancer) | Not Specified | 10 nM | Inhibition of Na+/K+-ATPase and cell reduction | [1] |
| Colon Cancer Cells | LD50 | 50 nM | Lethal Dose, 50% | [1] |
| MCF-7 (Breast cancer) | IC50 | 10 nM (72h) | 50% Inhibitory Concentration | [1] |
| HCT116 (Colorectal cancer) | Viability Assay | Various | Antiproliferative effects | [2] |
| Human Glioma Cells (U251MG and A172) | CCK-8 Assay | 12.5, 25, 50 nM | Dose-dependent reduction in cell viability | [3] |
| K562 Cells | CCK-8 Assay | 10 µM (and lower) | Inhibition of cell proliferation | [4] |
Table 2: Experimental Conditions for Cytotoxicity Studies
| Cell Line | Treatment Duration | Assay | Key Findings | Reference |
| HUVECs | 4 hours | WST-8 Assay | Significant reduction in cell viability at 50 and 100 nM | [5][6] |
| A549 Cells | 24, 48, 72 hours | Trypan Blue Assay | Time- and concentration-dependent growth inhibition | [7] |
| HCT116 p53+/+ and p53-/- | 24 hours | AlamarBlue Reduction | p53-independent inhibition of cell proliferation | [2] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This protocol is for detecting and quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Visualizations
Caption: Experimental workflow for studying this compound effects.
Caption: Simplified signaling pathways affected by this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The cardiac glycoside this compound inhibits the growth of colorectal cancer cells in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation and angiogenesis of glioma cells via regulating JAK/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, the primary cardiac glycoside in lily of the valley (Convallaria majalis), induces tissue factor expression in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating Convallatoxin In Vitro: A Technical Guide to Minimize Experimental Variability
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to minimize variability in in vitro experiments using Convallatoxin. By addressing common challenges and providing standardized protocols, this resource aims to enhance the reproducibility and reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cardiac glycoside that primarily acts by inhibiting the Na+/K+-ATPase pump in the cell membrane.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels.[1] This disruption of ion homeostasis is central to its cardiotonic effects and its cytotoxic properties in cancer cells.
Q2: What are the optimal storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C in a dry, dark environment.[3] Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[4][5]
Q3: What is the recommended solvent for dissolving this compound?
This compound is soluble in alcohol (ethanol) and acetone, and slightly soluble in chloroform, ethyl acetate, and water.[1] For in vitro experiments, it is commonly dissolved in ethanol or DMSO to create a stock solution.[3][6][7] It is crucial to note the final concentration of the solvent in the cell culture medium, as high concentrations can be toxic to cells.
Q4: How can I accurately determine the concentration of my this compound solution?
Due to potential variations in purity and handling, it is advisable to determine the concentration of your stock solution spectrophotometrically if a reference standard is available. Alternatively, immunoassays for digoxin may show cross-reactivity with this compound and can be used for rapid, albeit less specific, detection.[8][9][10][11] However, for precise quantification, chromatographic methods like HPLC are recommended.[7]
Troubleshooting Guide
Variability in in vitro experiments with this compound can arise from multiple sources. This guide provides a structured approach to identifying and resolving common issues.
Caption: Troubleshooting workflow for inconsistent this compound results.
Quantitative Data Summary
The following tables summarize the reported cytotoxic effects of this compound across various cancer cell lines. Note that IC50 values can vary depending on the assay used and the duration of exposure.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Assay |
| MCF-7 | Breast Cancer | 5.32 ± 0.15 | 72 | Not Specified |
| A549 | Non-small cell lung cancer | ~10 | Not Specified | Not Specified |
| HCT116 | Colorectal Cancer | Not specified, but effective | 24 | Cell Counting |
| U251MG | Glioma | Dose-dependent reduction in viability (12.5-50 nM) | Not Specified | CCK-8 |
| A172 | Glioma | Dose-dependent reduction in viability (12.5-50 nM) | Not Specified | CCK-8 |
| MG63 | Osteosarcoma | Dose-dependent reduction in viability (12.5-100 nM) | 24 | CCK-8 |
| U2OS | Osteosarcoma | Dose-dependent reduction in viability (12.5-100 nM) | 24 | CCK-8 |
| HUVEC | Endothelial Cells | Significant reduction in viability (50-100 nM) | 4 | WST-8 |
Data compiled from multiple sources.[1][12][13][14] It is recommended to perform a dose-response curve for your specific cell line and experimental conditions.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for in vitro experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or absolute ethanol
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light.
-
Store aliquots at -20°C or -80°C.
-
2. Cell Viability Assay (CCK-8/WST-8)
-
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8) or WST-8 reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 or WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Signaling Pathways and Experimental Workflows
This compound's Impact on Cellular Signaling
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: Key signaling pathways modulated by this compound.
General Experimental Workflow for In Vitro Analysis
A standardized workflow is critical for obtaining reproducible results.
Caption: A typical workflow for studying this compound in vitro.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound, the active cardiac glycoside of lily of the valley, minimally affects the ADVIA Centaur digoxin assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Rapid Detection of this compound Using Five Digoxin Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound inhibits proliferation and angiogenesis of glioma cells via regulating JAK/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound suppresses osteosarcoma cell proliferation, migration, invasion, and enhances osteogenic differentiation by downregulating parathyroid hormone receptor 1 (PTHR1) expression and inactivating Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, the primary cardiac glycoside in lily of the valley (Convallaria majalis), induces tissue factor expression in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Efficacy of Convallatoxin and Digoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Convallatoxin and digoxin are both cardiac glycosides, a class of naturally derived compounds known for their historical use in treating cardiac conditions.[1] Beyond their cardiotonic effects, emerging research has highlighted their potential as anticancer agents. Both compounds exert their primary therapeutic effect by inhibiting the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[1][2] This guide provides a detailed, objective comparison of the anticancer efficacy of this compound and digoxin, supported by experimental data, to inform further research and drug development in oncology.
Comparative Anticancer Efficacy: A Data-Driven Overview
The cytotoxic effects of this compound and digoxin have been evaluated across a range of cancer cell lines. While direct head-to-head comparisons are limited, available data suggest that both compounds exhibit potent anticancer activity at nanomolar concentrations.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Digoxin in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Digoxin IC50 (nM) | Reference |
| HCT116 | Colon Cancer | ~50 | 270 | [3] |
| HT29 | Colon Cancer | Not specified | 1400 | |
| A549 | Non-Small Cell Lung Cancer | ~10 (effective dose) | 37-100 | [1][4] |
| MCF-7 | Breast Cancer | 5.32 (72h) | Not directly compared | [1] |
| U251MG | Glioma | 12.5 - 50 (effective dose) | Not directly compared | |
| A172 | Glioma | 12.5 - 50 (effective dose) | Not directly compared | |
| SK-N-AS | Neuroblastoma | Not available | 22 ng/mL | [5] |
| SH-SY5Y | Neuroblastoma | Not available | 34 ng/mL | [5] |
| SKOV-3 | Ovarian Cancer | Not available | 250 | [6] |
Note: IC50 values can vary depending on the assay conditions, such as exposure time and the specific protocol used. The data presented here are for comparative purposes and are drawn from the cited literature.
Mechanisms of Anticancer Action
While both this compound and digoxin target the Na+/K+-ATPase, they trigger distinct downstream signaling cascades that contribute to their anticancer effects.
This compound: A Dual Inducer of Apoptosis and Autophagy
This compound has been shown to induce both apoptosis (programmed cell death) and autophagy (a cellular self-degradation process) in cancer cells.[1] Its anticancer activity is mediated through the modulation of several key signaling pathways, including the JAK/STAT3 and mTOR pathways.[7][8] Inhibition of these pathways can lead to decreased cell proliferation, migration, and angiogenesis (the formation of new blood vessels that supply tumors).[7][8]
Digoxin: A Multifaceted Inhibitor of Cancer Progression
Digoxin's anticancer mechanism also stems from its inhibition of Na+/K+-ATPase, which leads to downstream effects on multiple signaling pathways critical for tumor growth and survival.[9] It has been shown to inhibit the PI3K/Akt and Src-related signaling pathways, which are frequently overactive in cancer and promote cell proliferation and metastasis.[3][9] Furthermore, digoxin can suppress the synthesis of Hypoxia-Inducible Factor-1α (HIF-1α), a key protein that enables tumor cells to adapt to low-oxygen environments and promotes angiogenesis.[10]
Experimental Protocols
To facilitate the replication and further investigation of the findings discussed, this section provides detailed methodologies for the key experiments cited in the comparison of this compound and digoxin.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
This compound and Digoxin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or digoxin. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[11]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until purple formazan crystals are visible.[12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilizing solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cancer cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) solution
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations, after treatment with this compound or digoxin.[13]
-
Washing: Wash the cells twice with cold PBS.[13]
-
Resuspension: Resuspend the cell pellet in Annexin V Binding Buffer at a concentration of 1x10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[14]
Na+/K+-ATPase Activity Assay
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Purified Na+/K+-ATPase enzyme or cell lysates
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 20 mM KCl, pH 7.4)
-
ATP solution
-
Ouabain (a specific Na+/K+-ATPase inhibitor)
-
This compound and Digoxin
-
Phosphate detection reagent (e.g., Malachite Green)
-
Phosphate standard solution
Procedure:
-
Reaction Setup: Prepare reaction tubes containing the assay buffer and the Na+/K+-ATPase enzyme source.
-
Inhibitor Addition: Add varying concentrations of this compound or digoxin to the respective tubes. Include a control with no inhibitor and a control with a saturating concentration of ouabain to determine the Na+/K+-ATPase-specific activity.
-
Reaction Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Phosphate Detection: Add the phosphate detection reagent to each tube and measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green).
-
Data Analysis: Calculate the amount of Pi released and determine the Na+/K+-ATPase activity. The specific activity is the difference between the total activity and the ouabain-insensitive activity. Calculate the percentage of inhibition for each concentration of this compound and digoxin to determine their IC50 values for Na+/K+-ATPase inhibition.[15]
Conclusion
Both this compound and digoxin demonstrate significant promise as anticancer agents, primarily through their shared mechanism of Na+/K+-ATPase inhibition. However, the downstream signaling pathways they modulate appear to differ, potentially leading to varied efficacy across different cancer types. The available data suggests that both compounds are potent in the nanomolar range, but more direct, comprehensive comparative studies are needed to fully elucidate their relative therapeutic potential. The experimental protocols provided herein offer a foundation for researchers to conduct such comparative investigations and further explore the anticancer mechanisms of these intriguing cardiac glycosides.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patrinum.ch [patrinum.ch]
- 5. Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound promotes apoptosis and inhibits proliferation and angiogenesis through crosstalk between JAK2/STAT3 (T705) and mTOR/STAT3 (S727) signaling pathways in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits proliferation and angiogenesis of glioma cells via regulating JAK/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 10. pnas.org [pnas.org]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. [PDF] Serum Cardiac Glycoside Assay Based upon Displacement of 3H‐Ouabain from Na‐K ATPase | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Convallatoxin and Ouabain: Unraveling Their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Convallatoxin and ouabain, both potent cardiac glycosides, have long been recognized for their profound physiological effects, primarily mediated through their interaction with the Na+/K+-ATPase pump. While sharing a common primary target, emerging research reveals distinct downstream signaling cascades initiated by these compounds, leading to a range of cellular responses. This guide provides a comprehensive comparative analysis of their mechanisms, supported by experimental data, to aid researchers in understanding their nuanced differences and potential therapeutic applications.
Core Mechanism: Inhibition of the Na+/K+-ATPase
Both this compound and ouabain exert their primary effect by binding to and inhibiting the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining cellular sodium and potassium gradients.[1][2] This inhibition leads to an increase in intracellular sodium concentration. Consequently, the sodium-calcium exchanger (NCX) activity is reduced, resulting in an accumulation of intracellular calcium.[2][3] This elevation in intracellular calcium is the cornerstone of the positive inotropic effect of cardiac glycosides on the heart muscle.
Quantitative Comparison of Biological Activity
The following table summarizes the available quantitative data on the inhibitory and cytotoxic effects of this compound and ouabain. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell line and duration of exposure.
| Parameter | This compound | Ouabain | Source(s) |
| Na+/K+-ATPase Inhibition | |||
| IC50 | Not explicitly found in direct comparison | ~15 nM (canine α1 and porcine α3) | [4] |
| Apparent Kd | Not Found | 17.0 ± 0.2 nM (very high affinity site), 80 ± 1 nM (high affinity site) | [5] |
| Cytotoxicity (IC50) | |||
| A549 (Lung Cancer) | ~10 nM (inhibits Na+/K+-ATPase) | 25 nM (72h) | [6][7] |
| MCF-7 (Breast Cancer) | 27.65 ± 8.5 nM (24h), 5.32 ± 0.15 nM (72h) | Not Found | [8] |
| MDA-MB-231 (Breast Cancer) | 281.03 ± 36.01 nM (24h), 155.55 ± 28.49 nM (72h) | Not Found | [8] |
| MDA-MB-468 (Breast Cancer) | 41.30 ± 6.33 nM (24h), 22.90 ± 1.10 nM (72h) | Not Found | [8] |
| HeLa (Cervical Cancer) | Induces autophagy | 50 nM (72h) | [6][7] |
| HCT116 (Colon Cancer) | LD50 of 50 nM | 50 nM (72h) | [6][7] |
Divergent Downstream Signaling Pathways
Beyond their shared primary mechanism, this compound and ouabain trigger distinct intracellular signaling cascades, highlighting their potential for differential therapeutic applications.
This compound Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in cell growth, proliferation, and survival.
-
mTOR Signaling: this compound can induce autophagy in cancer cells, such as HeLa cells, by blocking the mTOR signaling pathway.[6] The mTOR pathway is a central regulator of cell growth and proliferation, and its inhibition can lead to the activation of autophagy, a cellular self-degradation process.
-
JAK/STAT3 Signaling: In glioma cells, this compound has been demonstrated to inhibit proliferation and angiogenesis by downregulating the phosphorylation of JAK (Janus kinase) and STAT3 (Signal Transducer and Activator of Transcription 3).[9][10] The JAK/STAT3 pathway is crucial for cytokine signaling and is often constitutively active in cancer, promoting cell survival and proliferation.
Ouabain Signaling Pathways
Ouabain is known to activate a complex network of signaling molecules, often in a manner independent of its ion pump inhibitory effect at low concentrations.
-
Src Kinase and EGFR Transactivation: Ouabain binding to the Na+/K+-ATPase can activate the non-receptor tyrosine kinase Src.[11][12] This activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), initiating downstream signaling cascades that regulate cell growth and proliferation.
-
RhoA/ROCK Signaling: In epithelial cells, ouabain has been shown to activate the RhoA/ROCK signaling pathway.[13] This pathway is a key regulator of the actin cytoskeleton and is involved in processes such as cell adhesion, migration, and contraction.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound and ouabain's effects. Below are representative protocols for key assays.
Na+/K+-ATPase Activity Assay
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The activity is determined by the difference in Pi released in the presence and absence of a specific inhibitor like ouabain.
Materials:
-
Tissue or cell homogenate
-
Assay Buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4)
-
Ouabain solution (1 mM)
-
Tris-ATP solution (4 mM)
-
20% Sodium Dodecyl Sulfate (SDS)
-
Reagent A (3% ascorbic acid in 0.5 N HCl and 0.5% ammonium molybdate solution)
-
Reagent B (2% sodium meta-arsenite, 2% trisodium citrate, and 2% acetic acid)
-
Phosphate standards
Procedure:
-
Prepare two sets of reaction tubes: one for total ATPase activity and one for ouabain-insensitive ATPase activity.
-
To the "total activity" tubes, add the assay buffer and the sample (tissue/cell homogenate).
-
To the "ouabain-insensitive" tubes, add the assay buffer, ouabain solution (final concentration 1 mM), and the sample.
-
Pre-incubate the tubes on ice for 60 minutes to allow for complete ouabain binding.
-
Initiate the reaction by adding Tris-ATP to all tubes and incubate at 37°C for 10-30 minutes.
-
Stop the reaction by adding 20% SDS.
-
To determine the amount of inorganic phosphate released, take an aliquot from each reaction tube.
-
Add Reagent A and incubate on ice for 10 minutes.
-
Add Reagent B and incubate at 37°C for 10 minutes to allow color development.
-
Measure the absorbance at 850 nm using a spectrophotometer.
-
Calculate the concentration of Pi released using a standard curve generated with phosphate standards.
-
The Na+/K+-ATPase activity is the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells in culture
-
96-well plates
-
Test compounds (this compound or Ouabain)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or ouabain and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drugs).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Conclusion
This compound and ouabain, while both targeting the Na+/K+-ATPase, exhibit distinct pharmacological profiles due to the activation of different downstream signaling pathways. This compound's influence on the mTOR and JAK/STAT3 pathways suggests its potential in cancer therapy through the induction of autophagy and inhibition of proliferation and angiogenesis. Ouabain's activation of Src kinase, EGFR, and the RhoA/ROCK pathway points towards its role in regulating cell growth, adhesion, and migration. A thorough understanding of these divergent mechanisms is paramount for the targeted development of novel therapeutics based on these potent cardiac glycosides. The provided experimental protocols offer a foundation for researchers to further explore and compare the intricate cellular effects of these fascinating compounds.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding of ouabain and human ouabainlike substance to different Na+, K+-ATPase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two active Na+/K+-ATPases of high affinity for ouabain in adult rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
- 7. Antitumor effects of naturally occurring cardiac glycosides this compound and peruvoside on human ER+ and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits proliferation and angiogenesis of glioma cells via regulating JAK/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of c-SRC underlies the differential effects of ouabain and digoxin on Ca2+ signaling in arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Src-mediated inter-receptor cross-talk between the Na+/K+-ATPase and the epidermal growth factor receptor relays the signal from ouabain to mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ouabain Induces Transcript Changes and Activation of RhoA/ROCK Signaling in Cultured Epithelial Cells (MDCK) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiviral Activities of Convallatoxin and Ganciclovir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral properties of Convallatoxin, a cardiac glycoside, and Ganciclovir, a widely used antiviral medication. The focus is on their efficacy against Cytomegalovirus (CMV), with additional context on their broader antiviral potential. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways to aid in research and development efforts.
Executive Summary
Ganciclovir is an established antiviral drug that effectively inhibits the replication of herpesviruses, including Cytomegalovirus, by targeting the viral DNA polymerase.[1][2][3] this compound, a naturally occurring cardiac glycoside, presents an alternative antiviral mechanism by inhibiting the cellular Na+/K+-ATPase pump. This action disrupts essential cellular processes that viruses, particularly CMV, rely on for replication. Notably, this compound has demonstrated the ability to inhibit CMV strains that are resistant to Ganciclovir, highlighting its potential as a novel therapeutic agent.
Quantitative Comparison of Antiviral Activity
The following table summarizes the 50% effective concentration (EC50) values for this compound and Ganciclovir against various clinical strains of human Cytomegalovirus (HCMV). Lower EC50 values indicate greater potency.
| Viral Strain | This compound EC50 (nM) | Ganciclovir EC50 (µM) |
| HCMV Clinical Isolate 1 | ~5 | 1.7 - 5.3 |
| HCMV Clinical Isolate 2 | ~5 | 1.7 - 5.3 |
| HCMV Clinical Isolate 3 | ~5 | 1.7 - 5.3 |
| HCMV Clinical Isolate 4 | ~5 | 1.7 - 5.3 |
Data for this compound is derived from studies on various clinical CMV strains where EC50 values were approximately 5nM. Data for Ganciclovir reflects the typical range of IC50/EC50 values observed for susceptible clinical isolates.
Mechanisms of Antiviral Action
The antiviral mechanisms of this compound and Ganciclovir are fundamentally different, targeting distinct stages of the viral life cycle.
Ganciclovir: As a synthetic nucleoside analog of 2'-deoxyguanosine, Ganciclovir's antiviral activity is dependent on its phosphorylation to Ganciclovir triphosphate.[1][2][3] This active form competitively inhibits viral DNA polymerase, leading to the termination of viral DNA elongation and subsequent suppression of viral replication.[1][2][3]
This compound: This cardiac glycoside inhibits the cellular Na+/K+-ATPase, a transmembrane protein crucial for maintaining cellular ion homeostasis. Inhibition of this pump by this compound leads to a decrease in the cellular import of methionine, an essential amino acid for protein synthesis. This reduction in available methionine disproportionately affects the translation of viral immediate-early genes, which are critical for the initiation of the viral replication cycle.
Experimental Protocols
The validation of antiviral activity for both compounds relies on established in vitro assays. Below are generalized protocols for two common methods: the Plaque Reduction Assay and qPCR-based Viral Load Determination.
Plaque Reduction Assay
This assay is a functional method to quantify the number of infectious virus particles.
-
Cell Seeding: Plate a monolayer of susceptible cells (e.g., human foreskin fibroblasts for CMV) in multi-well plates and grow to confluence.
-
Virus Infection: Infect the cell monolayers with a known amount of virus for a defined adsorption period (e.g., 1-2 hours).
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of the test compound (this compound or Ganciclovir).
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 7-14 days for CMV).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques, which are areas of dead or lysed cells, will appear as clear zones.
-
Quantification: Count the number of plaques in each well. The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
qPCR-based Viral Load Determination
This method quantifies the amount of viral genomic DNA, providing a measure of viral replication.
-
Experimental Setup: Seed susceptible cells and infect with the virus as described for the plaque reduction assay. Treat the infected cells with various concentrations of the antiviral compound.
-
DNA Extraction: At a specified time post-infection, harvest the cells and extract total DNA.
-
qPCR Reaction: Perform quantitative polymerase chain reaction (qPCR) using primers and probes specific to a viral gene. A standard curve with known quantities of viral DNA is run in parallel to enable absolute quantification.
-
Data Analysis: The amount of viral DNA in each sample is determined by comparing its amplification curve to the standard curve.
-
EC50 Calculation: The EC50 is the concentration of the compound that reduces the viral DNA copy number by 50% relative to the untreated control.
Broader Antiviral Spectrum
While the direct comparative data is most robust for CMV, the mechanisms of action of both drugs suggest a broader range of activity.
-
Ganciclovir: Is effective against other members of the Herpesviridae family, including Herpes Simplex Virus (HSV-1 and HSV-2), Varicella-Zoster Virus (VZV), and Epstein-Barr Virus (EBV).[1]
-
This compound: As a cardiac glycoside that targets a host cellular protein, it has the potential for broad-spectrum antiviral activity.[2] Studies have shown that other cardiac glycosides are effective against both DNA and RNA viruses, including Herpes Simplex Virus, influenza virus, and coronaviruses.[2] This is because many different viruses are dependent on the Na+/K+-ATPase for various stages of their life cycle.
Conclusion
This compound and Ganciclovir represent two distinct approaches to antiviral therapy against CMV. Ganciclovir is a potent and specific inhibitor of viral DNA replication, while this compound targets a host cell factor, leading to the inhibition of viral protein synthesis. The efficacy of this compound against Ganciclovir-resistant CMV strains makes it a compelling candidate for further investigation and development, potentially as a standalone therapy or in combination with existing antiviral agents. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate such future research endeavors.
References
Convallatoxin Cross-Reactivity in Digoxin Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of convallatoxin, a primary cardiac glycoside in lily of the valley (Convallaria majalis), in various commercially available digoxin immunoassays. Understanding the extent of this interference is critical for accurate therapeutic drug monitoring of digoxin in patients who may be co-exposed to herbal supplements containing this compound, and for the toxicological assessment of Convallaria majalis ingestion.
Executive Summary
This compound exhibits significant structural similarity to digoxin, leading to variable cross-reactivity in digoxin immunoassays.[1][2] This interference can result in falsely elevated digoxin levels, potentially leading to misinterpretation of patient results and inappropriate clinical management. The degree of cross-reactivity is highly dependent on the specific immunoassay platform and the monoclonal antibody utilized. This guide summarizes key experimental findings on the performance of different digoxin immunoassays in the presence of this compound, providing researchers with the data necessary to select appropriate assays and interpret results with caution.
Comparative Performance of Digoxin Immunoassays
The following table summarizes the apparent digoxin concentrations measured in the presence of varying concentrations of this compound across different immunoassay platforms, as reported in peer-reviewed studies.
| Immunoassay Platform | This compound Concentration (ng/mL) | Apparent Digoxin Concentration (ng/mL) | Reference |
| LOCI Digoxin Assay | 100 | 1.08 | [3] |
| 1000 | >5.0 (off-scale) | [3] | |
| 500 (in a digoxin pool of 1.62 ng/mL) | 2.88 | [4] | |
| ADVIA Centaur Digoxin Assay | 100 | Not Detected | [3] |
| 1000 | 0.21 | [3] | |
| 1000 (in a digoxin pool of 1.05 ng/mL) | 0.99 | [3] | |
| Abbott Architect i1000 (CMIA) | 50 | ~0.5 | [1] |
| 100 | ~1.0 | [1] | |
| 500 | ~3.0 | [1] | |
| Abbott AxSym | 50 | ~0.25 | [1] |
| 100 | ~0.5 | [1] | |
| 500 | ~2.0 | [1] | |
| Siemens Dimension | 50 | ~0.1 | [1] |
| 100 | ~0.2 | [1] | |
| 500 | ~0.8 | [1] | |
| Ortho Clinical Diagnostics Vitros | 50 | ~0.1 | [1] |
| 100 | ~0.2 | [1] | |
| 500 | ~0.7 | [1] | |
| Roche Cobas | 50 | ~0.2 | [1] |
| 100 | ~0.4 | [1] | |
| 500 | ~1.5 | [1] |
Experimental Methodologies
The data presented in this guide are derived from studies employing standardized experimental protocols to assess cross-reactivity. The general methodology is outlined below.
General Protocol for Cross-Reactivity Assessment
-
Preparation of this compound Standards:
-
Sample Preparation:
-
Aliquots of a drug-free human serum pool are supplemented with known concentrations of this compound.[1][3]
-
To prepare the spiked samples, microliter quantities of the this compound working standards are added to test tubes, and the solvent is evaporated under a gentle stream of nitrogen.
-
The dried residue is then reconstituted with the drug-free serum.[3]
-
For some experiments, a serum pool containing a known concentration of digoxin is used to assess the interference of this compound in the presence of the primary analyte.[3][4]
-
-
Immunoassay Analysis:
-
The serum samples, both with and without this compound, are analyzed for digoxin concentration using the respective immunoassay platforms according to the manufacturer's instructions.
-
-
Data Analysis:
-
The apparent digoxin concentration measured in the this compound-spiked samples is recorded.
-
The percentage of cross-reactivity can be calculated using the following formula:
-
% Cross-Reactivity = (Apparent Digoxin Concentration / this compound Concentration) x 100
-
-
Signaling Pathways and Experimental Workflow
The cross-reactivity of this compound in digoxin immunoassays is a direct consequence of its structural similarity to digoxin, allowing it to bind to the anti-digoxin antibodies used in these assays. Both molecules are cardiac glycosides that exert their therapeutic and toxic effects by inhibiting the Na+/K+-ATPase pump in cardiac myocytes.
Caption: Molecular mimicry of digoxin by this compound.
The following diagram illustrates the typical experimental workflow for evaluating the cross-reactivity of this compound in a digoxin immunoassay.
Caption: Cross-reactivity experimental workflow.
Conclusion
The cross-reactivity of this compound in digoxin immunoassays is a significant analytical challenge. The data clearly indicate that while some assays, such as the ADVIA Centaur, show minimal interference, others, like the LOCI and Abbott Architect assays, are considerably more susceptible.[1][3] Researchers and clinicians must be aware of the specific performance characteristics of their chosen digoxin immunoassay to avoid potential misinterpretation of results in patients with possible exposure to lily of the valley. When this compound ingestion is suspected, alternative or confirmatory analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), should be considered for accurate digoxin quantification.
References
- 1. Rapid Detection of this compound Using Five Digoxin Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, the active cardiac glycoside of lily of the valley, minimally affects the ADVIA Centaur digoxin assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Efficacy of Convallatoxin in p53-positive vs p53-negative cancer cells
A comprehensive analysis of experimental data reveals that the cardiac glycoside Convallatoxin effectively induces cell death in colorectal cancer cells, irrespective of their p53 tumor suppressor status. This finding suggests a promising therapeutic avenue for cancers harboring p53 mutations, which are notoriously resistant to conventional therapies.
Researchers and drug development professionals will find compelling evidence in the data presented, indicating that this compound's mechanism of action bypasses the p53 signaling pathway, a critical gateway for many cancer treatments. The following guide provides a detailed comparison of this compound's efficacy in p53-positive and p53-negative cancer cells, supported by experimental data and detailed protocols.
Quantitative Analysis of this compound's Efficacy
The anti-proliferative effects of this compound have been demonstrated to be comparable in cancer cells with and without functional p53. A key study utilizing isogenic HCT116 colorectal cancer cell lines (HCT116 p53+/+ and HCT116 p53-/-) showed a nearly identical reduction in cell viability after 24 hours of treatment with this compound.[1]
| Cell Line | p53 Status | Treatment Concentration (nM) | Cell Viability (% of Control) | Apoptotic Index (% of Cells) |
| HCT116 p53+/+ | Positive (Wild-Type) | 50 | ~50% | Significantly Increased |
| HCT116 p53-/- | Negative (Knockout) | 50 | ~50% | Significantly Increased |
Data estimated from graphical representations in Anderson & Barton, 2017.[1]
These findings are significant as they indicate that this compound's cytotoxic effects are not reliant on the presence of a functional p53 protein, a common point of failure for many chemotherapeutic agents.
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of these findings are provided below.
Cell Viability Assay (alamarBlue Assay)
This assay quantitatively measures the metabolic activity of cells, which is indicative of cell viability.
Protocol:
-
Cell Seeding: HCT116 p53+/+ and HCT116 p53-/- cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound. Control wells received medium with the vehicle (sterile water).
-
Incubation: The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: After the incubation period, alamarBlue® reagent was added to each well at a volume equal to 10% of the well volume.
-
Incubation with Reagent: The plates were further incubated for 1-4 hours at 37°C, protected from light.
-
Measurement: The fluorescence was measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Hoechst Staining)
This method is used to visualize nuclear morphology and identify apoptotic cells, which are characterized by condensed or fragmented nuclei.
Protocol:
-
Cell Seeding and Treatment: HCT116 p53+/+ and HCT116 p53-/- cells were grown on coverslips in 6-well plates and treated with 50 nM this compound for 24 hours.
-
Fixation: The cells were washed with phosphate-buffered saline (PBS) and then fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: After washing with PBS, the cells were stained with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes at room temperature in the dark.
-
Washing: The cells were washed three times with PBS to remove excess stain.
-
Mounting and Visualization: The coverslips were mounted on glass slides with a mounting medium. The nuclear morphology was observed and imaged using a fluorescence microscope.
-
Quantification: The apoptotic index was determined by counting the percentage of cells with apoptotic nuclei (condensed or fragmented) from at least 200 cells per sample.
Signaling Pathways and Experimental Workflow
The p53-independent mechanism of this compound-induced apoptosis involves the modulation of several key signaling pathways.
Experimental workflow for assessing this compound's efficacy.
This compound's activity is linked to the inhibition of the Na+/K+-ATPase pump, which leads to downstream effects on various signaling cascades.[1] Studies have implicated the involvement of the JAK2/STAT3 and mTOR/p70S6K pathways in the anti-cancer effects of cardiac glycosides. Even in the absence of p53, this compound has been shown to induce the expression of pro-apoptotic proteins such as PUMA and NOXA.[1]
Simplified signaling cascade of this compound-induced apoptosis.
References
Validating Convallatoxin's Anti-Proliferative Effects: A Comparative Analysis with Digibind
For Researchers, Scientists, and Drug Development Professionals
Introduction
Convallatoxin, a potent cardiac glycoside extracted from Convallaria majalis (Lily of the Valley), has garnered significant interest in oncological research for its pronounced anti-proliferative properties across a variety of cancer cell lines. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis. This disruption triggers a cascade of intracellular events leading to apoptosis (programmed cell death) and autophagy (a cellular recycling process). This guide provides a comparative analysis of the anti-proliferative effects of this compound and examines the potential for its neutralization by Digibind, a clinically used antidote for cardiac glycoside toxicity.
Comparative Analysis: this compound vs. This compound with Digibind
| Feature | This compound | This compound + Digibind | This compound + DigiFab |
| Anti-Proliferative Activity | Potent inhibitor of cell proliferation in various cancer cell lines including colorectal, glioma, breast, and leukemia.[1][2][3][4] | In vitro evidence suggests Digibind binds to this compound, which would theoretically neutralize its anti-proliferative effects.[5] | Studies indicate that DigiFab does not bind to this compound and is unlikely to reverse its effects.[6] |
| Mechanism of Action | Inhibition of Na+/K+-ATPase, leading to apoptosis and autophagy.[1] | Digibind, an antibody fragment, binds to cardiac glycosides, preventing them from reaching their target site (Na+/K+-ATPase). | N/A (No significant binding observed)[6] |
| Signaling Pathway Modulation | Affects multiple pathways including JAK/STAT3, Akt-E2F1, and mTOR.[1][2][4] | By sequestering this compound, Digibind would prevent the modulation of these signaling pathways. | N/A |
| In Vitro Binding | Binds to Na+/K+-ATPase.[1] | In vitro studies confirm that Digibind is capable of binding to this compound.[5] | In vitro studies show no significant binding of DigiFab to this compound.[6] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol outlines a general procedure for assessing the anti-proliferative effects of this compound.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell proliferation) can be determined by plotting a dose-response curve.
In Vitro Neutralization Assay with Digibind
This protocol describes a method to assess the ability of Digibind to neutralize this compound.
-
Preparation of Solutions: Prepare a stock solution of this compound and a solution of Digibind at a desired concentration.
-
Pre-incubation: In a microcentrifuge tube, mix a fixed concentration of this compound with varying concentrations of Digibind. Incubate this mixture for a specified period (e.g., 30-60 minutes) at 37°C to allow for binding.
-
Cell Treatment: Add the this compound-Digibind mixture to the wells of a 96-well plate containing cultured cells, as described in the MTT assay protocol.
-
Controls: Include controls for this compound alone, Digibind alone, and a vehicle control.
-
Cell Viability Assessment: Following the appropriate incubation period, assess cell viability using the MTT assay as described above.
-
Data Analysis: Compare the cell viability in wells treated with the this compound-Digibind mixture to those treated with this compound alone. A significant increase in cell viability in the presence of Digibind would indicate neutralization of this compound's anti-proliferative effects.
Visualizations
References
- 1. Plant cardiac glycosides and digoxin Fab antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Digoxin Immune Fab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Digoxin and digoxin derivative induced arrhythmias: in vitro binding and in vivo abolition of arrhythmias by digoxin immune Fab (DIGIBAND) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Detection of this compound Using Five Digoxin Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Convallatoxin: A Comparative Analysis of its Anti-Cancer Efficacy Across Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Convallatoxin, a cardiac glycoside found in plants of the Convallaria genus, has emerged as a potent anti-cancer agent, demonstrating significant cytotoxic effects across a range of cancer cell lines. This guide provides a comparative analysis of this compound's impact on various cancer cell types, supported by experimental data. It further details the underlying molecular mechanisms and provides standardized protocols for key experimental assays.
Comparative Efficacy of this compound
The inhibitory effects of this compound on the proliferation of various cancer cell lines have been quantified, primarily through the determination of the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of this compound across different human cancer cell lines, providing a basis for comparing its potency.
| Cancer Type | Cell Line | IC50 (nM) | Exposure Time (h) |
| Breast Cancer | MCF-7 | 27.65 ± 8.5 | 24 |
| 5.32 ± 0.15 | 72 | ||
| MDA-MB-468 | 41.30 ± 6.33 | 24 | |
| 22.90 ± 1.10 | 72 | ||
| MDA-MB-231 | 281.03 ± 36.01 | 24 | |
| 155.55 ± 28.49 | 72 | ||
| Lung Cancer | A549 | Not explicitly provided, but a 10 nM dose reduces cell viability. | Not specified |
| Colon Cancer | HCT116 | LD50 of ~50 nM | 24 |
| Glioma | U251MG | Dose-dependent reduction in viability at 12.5, 25, and 50 nM. | Not specified |
| A172 | Dose-dependent reduction in viability at 12.5, 25, and 50 nM. | Not specified | |
| Osteosarcoma | MG63 | Dose-dependent reduction in viability at 12.5, 25, 50, and 100 nM. | 24 |
| U2OS | Dose-dependent reduction in viability at 12.5, 25, 50, and 100 nM. | 24 | |
| Leukemia | K562 | IC50 calculated from dose-response curve. | 24 |
Molecular Mechanisms of Action
This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis and autophagy, and inhibiting cell proliferation, migration, and angiogenesis. These effects are mediated through the modulation of key signaling pathways.
A primary mechanism of action for this compound is the inhibition of the Na+/K+-ATPase pump.[1] This disruption of the cellular ion gradient is believed to contribute to its cytotoxic effects.
Induction of Apoptosis and Autophagy
This compound is a potent inducer of both apoptosis (programmed cell death) and autophagy (a cellular degradation process). In several cancer cell lines, this compound treatment leads to the cleavage and activation of caspase-3 and PARP, which are key executioners of apoptosis.[1][2] In human cervical carcinoma (HeLa) cells, this compound has been shown to induce autophagy by blocking the mTOR signaling pathway.[1]
Inhibition of Key Signaling Pathways
This compound has been demonstrated to interfere with critical signaling pathways that are often dysregulated in cancer:
-
JAK/STAT3 Pathway: In colorectal and glioma cancer cells, this compound inhibits the phosphorylation of JAK and STAT3, leading to the downregulation of genes involved in cell survival, proliferation, metastasis, and angiogenesis.[3][4]
-
mTOR Pathway: this compound has been shown to block the mTOR signaling pathway, a central regulator of cell growth and proliferation, thereby inducing autophagy.[1][3]
-
Wnt/β-catenin Pathway: In osteosarcoma cells, this compound has been found to inactivate the Wnt/β-catenin pathway.[5]
The following diagram illustrates the key signaling pathways affected by this compound in cancer cells.
Caption: Signaling pathways modulated by this compound in cancer cells.
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Detailed Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways and apoptosis.
Detailed Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-JAK, p-STAT3, Caspase-3, PARP, β-actin) overnight. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the effect of this compound on the migratory and invasive potential of cancer cells.
Caption: Workflow for the Transwell migration and invasion assay.
Detailed Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate to allow cells to migrate or invade through the membrane.
-
Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Conclusion
This compound demonstrates significant anti-cancer activity across a variety of cancer cell lines, albeit with varying potency. Its multifaceted mechanism of action, involving the induction of apoptosis and autophagy and the inhibition of key oncogenic signaling pathways, makes it a promising candidate for further pre-clinical and clinical investigation. The provided experimental protocols offer a standardized framework for future comparative studies on the efficacy of this compound and other potential anti-cancer compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a Dual Inducer of Autophagy and Apoptosis, Inhibits Angiogenesis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes apoptosis and inhibits proliferation and angiogenesis through crosstalk between JAK2/STAT3 (T705) and mTOR/STAT3 (S727) signaling pathways in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits proliferation and angiogenesis of glioma cells via regulating JAK/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Potent Inhibition of Na+/K+-ATPase by Convallatoxin: A Molecular Docking Comparison
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of Convallatoxin's inhibitory action on the Na+/K+-ATPase enzyme, validated through molecular docking studies. We present a side-by-side comparison with other well-known cardiac glycosides, supported by experimental data and detailed protocols to aid in the research and development of novel therapeutics.
This compound, a potent cardiac glycoside, has long been recognized for its profound physiological effects, primarily mediated through the inhibition of the Na+/K+-ATPase, a vital transmembrane protein. This enzyme, also known as the sodium-potassium pump, is crucial for maintaining cellular electrochemical gradients. Its inhibition by cardiac glycosides leads to an increase in intracellular calcium, a mechanism that is foundational to their use in treating cardiac conditions. Recent research has also highlighted the potential of these compounds in cancer therapy. Molecular docking simulations have emerged as a powerful tool to elucidate the binding mechanisms of these inhibitors, providing a rational basis for their therapeutic applications and for the design of new, more selective drugs.
Comparative Analysis of Na+/K+-ATPase Inhibition
Molecular docking studies have consistently demonstrated the high binding affinity of this compound to the Na+/K+-ATPase. To provide a clear perspective on its efficacy, the following table summarizes the key molecular docking parameters for this compound and compares them with two other widely studied cardiac glycosides: Digoxin and Ouabain.
| Compound | PDB ID of Target | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |
| This compound | 4HYT | High Efficiency Binding (a specific value of -11.4 kcal/mol has been reported for a similar digitoxigenin derivative)[1] | Gln111, Asn122, Glu117, Thr797[1] |
| Digoxin | 4RET | Not explicitly stated in the provided results, but docking scores are shown to correlate with cytotoxicity. | Asp121, Asn122, Thr797, Arg880[2] |
| Ouabain | 4HYT | -7.234 to -8.470 (for derivatives)[3] | Gln111, Asn122, Glu117, Thr797, Phe783[3] |
Experimental Protocols
Molecular Docking Simulation Protocol
The following protocol outlines a typical workflow for the molecular docking of cardiac glycosides with Na+/K+-ATPase.
-
Protein Preparation:
-
The three-dimensional crystal structure of the Na+/K+-ATPase is obtained from the Protein Data Bank (PDB). For instance, the structure with PDB ID 4HYT, which is a complex of the enzyme with ouabain, is often used.
-
The protein structure is prepared by removing water molecules, ions, and any co-crystallized ligands.
-
Hydrogen atoms are added to the protein, and charges are assigned using a force field like AMBER.
-
The grid box for docking is defined to encompass the known cardiac glycoside binding site.
-
-
Ligand Preparation:
-
The 3D structures of the ligands (this compound, Digoxin, Ouabain) are obtained from a chemical database like PubChem.
-
The ligands are prepared by assigning charges (e.g., Gasteiger charges) and defining rotatable bonds.
-
-
Docking Execution:
-
Molecular docking is performed using software such as AutoDock Vina.
-
The software explores various conformations of the ligand within the defined binding site of the protein and calculates the binding affinity for each conformation.
-
-
Analysis of Results:
-
The results are analyzed to identify the binding pose with the lowest binding energy, which represents the most stable interaction.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues, are visualized and analyzed using software like PyMOL or Discovery Studio.
-
In Vitro Na+/K+-ATPase Inhibition Assay (Colorimetric)
This assay quantifies the inhibitory effect of a compound on Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
Enzyme Preparation:
-
A purified Na+/K+-ATPase enzyme preparation (e.g., from porcine kidney) is used.
-
-
Reaction Setup:
-
The assay is typically performed in a 96-well plate.
-
The reaction mixture contains a buffer (e.g., Tris-HCl), MgCl2, NaCl, and KCl.
-
The test compound (e.g., this compound) at various concentrations is added to the wells. A known inhibitor like ouabain is used as a positive control.
-
The reaction is initiated by adding ATP.
-
-
Incubation:
-
The plate is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.
-
-
Detection of Inorganic Phosphate:
-
The reaction is stopped, and a colorimetric reagent (e.g., a malachite green-based reagent) is added. This reagent forms a colored complex with the inorganic phosphate released during the reaction.
-
-
Data Analysis:
-
The absorbance of the colored complex is measured using a microplate reader at a specific wavelength (e.g., 660 nm).
-
The percentage of inhibition is calculated by comparing the absorbance in the presence of the inhibitor to the control (no inhibitor).
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing the Molecular Interactions and Pathways
To better understand the processes involved, the following diagrams illustrate the key relationships and workflows.
References
Safety Operating Guide
Safe Disposal of Convallatoxin: A Procedural Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Proper Disposal of Convallatoxin
This compound, a potent cardiac glycoside extracted from Convallaria majalis (Lily of the Valley), requires meticulous handling and disposal procedures due to its high toxicity. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to ensure the safe management and disposal of this compound and associated waste, minimizing risk to personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as acutely toxic and poses a significant health risk if not handled properly. Adherence to strict safety protocols is mandatory.
Table 1: Hazard Classification for this compound
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin[1][2] |
| Acute Toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled[1][2] |
Due to these hazards, all handling and disposal procedures must be performed within a certified chemical fume hood or a Class II, Type B biological safety cabinet to prevent aerosolization and inhalation.[3][4]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or other chemical-resistant gloves is recommended.[4] | Prevents dermal absorption. Change gloves immediately if contaminated, torn, or punctured.[2] |
| Body Protection | A low-permeability lab coat with a closed front, long sleeves, and tight cuffs.[2] | Protects skin from accidental contact. Contaminated clothing must be decontaminated or disposed of as hazardous waste.[4] |
| Eye Protection | ANSI-approved safety goggles or a full-face shield.[1] | Protects eyes from dust particles and splashes. |
| Respiratory Protection | A NIOSH-approved N95 (or higher) respirator must be used when handling the powder outside of a containment hood.[5] | Prevents inhalation of toxic dust particles. |
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste management company.[3] In-lab chemical inactivation is not recommended without specific, validated protocols.
Workflow for this compound Waste Disposal
Caption: Logical workflow for the proper segregation, containment, and disposal of this compound waste.
Protocol for Waste Segregation and Disposal:
-
Unused or Expired this compound:
-
Keep the product in its original container if possible.
-
If the original container is compromised, transfer it to a new, suitable, and clearly labeled hazardous chemical waste container.
-
Place the sealed container into a designated, rigid, and leak-proof hazardous waste bin.
-
-
Contaminated Labware:
-
Disposable Items: All single-use items (e.g., pipette tips, tubes, absorbent pads, gloves, gowns) that have come into contact with this compound must be considered hazardous waste. Place them directly into a designated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.[2]
-
Reusable Glassware/Equipment: Decontaminate non-porous surfaces by scrubbing with warm, soapy water.[4] The initial rinseate must be collected as hazardous waste. For equipment with potential biological contamination, a subsequent soak with a 10% bleach solution may be used, followed by a water rinse to prevent corrosion of metal surfaces.[4]
-
-
Empty Containers:
-
Original vials and containers, even if "empty," should be treated as hazardous waste as they will contain residual powder.[6] Do not rinse. Dispose of them in the designated container for solid chemical waste.
-
-
Labeling and Storage:
Accidental Spill Management Protocol
A quick and correct response to a spill is critical to prevent exposure. Spill procedures should be posted in the work area.[1]
Experimental Protocol: Solid Spill Cleanup
-
Evacuate and Secure:
-
Immediately alert others in the area and evacuate.
-
Restrict access to the spill area. Do not proceed with cleanup if you are not trained or do not have the proper PPE and spill kit.[5]
-
-
Don PPE:
-
Contain and Clean:
-
Gently cover the spill with absorbent pads or other inert material to prevent the powder from becoming airborne.[5] DO NOT use dry sweeping.
-
Carefully wet the absorbent pads with soapy water to dampen the powder.[5]
-
Using a plastic scoop or spark-proof tools, carefully collect the absorbed material and spilled powder.[5][7] Work from the outside of the spill inward to minimize spreading.[8]
-
Place all contaminated materials into a designated hazardous waste bag or container.
-
-
Decontaminate the Area:
-
Wipe the spill area thoroughly with a cloth soaked in warm, soapy water.[4]
-
Wipe down the area again with a clean wet cloth to remove any residue.
-
Place all cleaning materials (pads, cloths, etc.) into the hazardous waste container.
-
-
Final Steps:
-
Carefully remove PPE, avoiding self-contamination, and place it in the hazardous waste container.[8]
-
Seal the hazardous waste container and label it appropriately.
-
Wash hands thoroughly with soap and water.
-
Report the spill to the laboratory supervisor or safety officer.
-
Disposal must always be carried out in compliance with local, regional, and national environmental regulations.[1][4] When in doubt, consult your institution's Environmental Health and Safety (EHS) department.
References
- 1. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. pubsaskdev.blob.core.windows.net [pubsaskdev.blob.core.windows.net]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 6. Foodborne illness - Wikipedia [en.wikipedia.org]
- 7. ccny.cuny.edu [ccny.cuny.edu]
- 8. How to safely clean up a chemotherapy or hazardous drug spill - Pharma ChoicePharma Choice [pharma-choice.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Convallatoxin
For Researchers, Scientists, and Drug Development Professionals: Your Essential Safety and Handling Protocol for Convallatoxin.
This compound, a potent cardiac glycoside, presents significant health risks upon exposure. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans to ensure the safety of all laboratory personnel. Adherence to these protocols is critical to mitigate the risks of toxic exposure through inhalation, skin contact, or ingestion.[1][2]
Hazard Identification and Toxicity
This compound is classified as highly toxic if swallowed, in contact with skin, or if inhaled.[1][2] It can cause a range of adverse effects, from mild gastrointestinal symptoms to severe cardiac events, including arrhythmia and cardiac arrest.[3] Therefore, stringent safety measures are imperative when handling this compound.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical barriers against this compound exposure. The following table summarizes the required PPE for handling this hazardous compound.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant nitrile rubber gloves. Double gloving is recommended.[4] | To prevent dermal absorption of the toxic substance.[1][4] |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles.[4] A full-face shield is recommended when there is a risk of splashing. | To protect the eyes and face from accidental splashes or aerosol exposure.[4] |
| Body Protection | Long-sleeved laboratory coat and a chemical-resistant apron.[4] | To protect the skin and personal clothing from contamination.[4] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is recommended, especially when handling the powder form or if there is a risk of aerosolization.[5] | To prevent the inhalation of toxic particles.[1][2] |
Operational Procedures
All handling of this compound should occur within a designated controlled area, such as a chemical fume hood or a glove box, to minimize the risk of airborne exposure.
Experimental Workflow for Safe Handling:
Caption: A logical workflow for the safe handling of this compound, from preparation to cleanup.
Donning and Doffing PPE:
Proper donning and doffing of PPE are crucial to prevent cross-contamination.
Caption: Step-by-step procedure for correctly donning and doffing Personal Protective Equipment.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
Caption: A clear, step-by-step plan for the safe disposal of this compound-contaminated waste.
Contaminated materials, including disposable PPE, and any unused this compound must be collected in a clearly labeled, sealed container.[4] This container should be stored in a designated hazardous waste area until it can be collected by a certified hazardous waste disposal service.[4] Do not allow the substance to enter any sewer, on the ground, or into any body of water.[4]
By strictly adhering to these safety protocols, researchers can minimize the risks associated with handling the highly toxic compound, this compound, and ensure a safe laboratory environment for all personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
